molecular formula C4H8N2 B8734711 1,4,5,6-Tetrahydropyridazine CAS No. 694-06-4

1,4,5,6-Tetrahydropyridazine

Cat. No.: B8734711
CAS No.: 694-06-4
M. Wt: 84.12 g/mol
InChI Key: BGMLUCPALPKNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,5,6-Tetrahydropyridazine (CAS 694-06-4) is a versatile, partially saturated heterocyclic building block of significant interest in modern organic synthesis and medicinal chemistry. Its six-membered ring, containing two adjacent nitrogen atoms, serves as a key synthetic intermediate for accessing a diverse array of functionalized pyridazines and other nitrogen-rich scaffolds. Researchers utilize this compound primarily as a precursor in the synthesis of various pharmacologically active molecules . The compound serves as a core structural motif in the development of novel therapeutic agents. Its derivatives have been explored as key fragments in influenza neuraminidase inhibitors, nonsteroidal progesterone receptor regulators, and agents with anti-inflammatory, antihypertensive, and spasmolytic activities . The value of this compound lies in its utility as a synthetic intermediate. Recent advances have established efficient, transition-metal-free protocols for its synthesis via (4 + 2) cycloaddition reactions between alkoxyallenes and 1,2-diaza-1,3-dienes, offering high efficiency, broad substrate scope, and excellent functional group tolerance . Other innovative synthetic routes include an acid-catalyzed recyclization of hydroxypyrrolines with hydrazides and a chalcone-based tandem reaction involving a Cloke–Wilson-type rearrangement . These methods highlight the compound's relevance in developing economical and practical synthetic strategies. This compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

694-06-4

Molecular Formula

C4H8N2

Molecular Weight

84.12 g/mol

IUPAC Name

1,4,5,6-tetrahydropyridazine

InChI

InChI=1S/C4H8N2/c1-2-4-6-5-3-1/h3,6H,1-2,4H2

InChI Key

BGMLUCPALPKNOV-UHFFFAOYSA-N

Canonical SMILES

C1CC=NNC1

Origin of Product

United States

Foundational & Exploratory

A Tale of Two Rings: An In-depth Technical Guide to the Structural and Chemical Distinctions Between 1,4,5,6-Tetrahydropyridazine and 1,4,5,6-Tetrahydropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide elucidates the fundamental structural and chemical differences between 1,4,5,6-tetrahydropyridazine and 1,4,5,6-tetrahydropyridine. Understanding these nuances is paramount for the rational design of novel therapeutics and the advancement of synthetic methodologies.

The seemingly subtle difference of a single nitrogen atom within a six-membered heterocyclic ring gives rise to a cascade of divergent chemical properties and reactivities. This guide will dissect the core distinctions between this compound and 1,4,5,6-tetrahydropyridine, providing a comprehensive framework for their application in medicinal chemistry and organic synthesis.

Part 1: The Core Structural Divergence: A Tale of One vs. Two Nitrogens

The fundamental difference between these two heterocycles lies in the number and arrangement of nitrogen atoms within the six-membered ring. 1,4,5,6-Tetrahydropyridine contains a single nitrogen atom, while this compound possesses two adjacent nitrogen atoms. This seemingly minor alteration has profound implications for the electronic nature, geometry, and ultimately, the chemical behavior of the entire molecule.

Figure 1: Core structural comparison.

PropertyThis compound1,4,5,6-Tetrahydropyridine
Molecular Formula C₄H₈N₂C₅H₉N
Molecular Weight 84.12 g/mol 83.13 g/mol
Key Functional Group Cyclic HydrazineCyclic Enamine
Number of Nitrogen Atoms 21
Arrangement of N Atoms Adjacent (N-N)Single N in the ring

Part 2: The Ripple Effect: Unpacking the Chemical Consequences

The presence of the N-N bond in this compound fundamentally alters its electronic properties compared to the C-N-C arrangement in 1,4,5,6-tetrahydropyridine. These differences manifest in their basicity, nucleophilicity, and overall reactivity.

Basicity and Nucleophilicity: A Tale of Two Lone Pairs
  • This compound: The two adjacent nitrogen atoms, each with a lone pair of electrons, create a region of high electron density. However, the lone pairs can interact, and the inductive effect of the second nitrogen atom can influence the basicity of the first. The presence of two nitrogen atoms suggests the potential for protonation at either site.

  • 1,4,5,6-Tetrahydropyridine: As a cyclic enamine, the lone pair on the nitrogen atom is in conjugation with the C=C double bond, which can delocalize the electron density and potentially reduce its basicity compared to a saturated secondary amine.

In terms of nucleophilicity, hydrazines are known to exhibit the "alpha effect," where the presence of an adjacent heteroatom with a lone pair enhances nucleophilicity.[1][2][3] This suggests that this compound may act as a more potent nucleophile than 1,4,5,6-tetrahydropyridine in certain reactions.[1][2][3]

Reactivity Profiles: Enamines vs. Hydrazines

The distinct electronic natures of the two rings dictate their characteristic reaction pathways.

  • 1,4,5,6-Tetrahydropyridine (The Enamine): The enamine moiety makes the ring susceptible to electrophilic attack at the carbon atom beta to the nitrogen.[4] This reactivity is a cornerstone of enamine chemistry and allows for a wide range of functionalization reactions.

G Tetrahydropyridine 1,4,5,6-Tetrahydropyridine Intermediate Iminium Ion Intermediate Tetrahydropyridine->Intermediate Electrophilic Attack Electrophile Electrophile (E+) Product β-Substituted Product Intermediate->Product Nucleophilic Quench

Figure 2: Reactivity of 1,4,5,6-Tetrahydropyridine.

  • This compound (The Hydrazine): The cyclic hydrazine structure opens up different avenues of reactivity. The lone pairs on the nitrogen atoms make them nucleophilic centers. Furthermore, pyridazine derivatives are known to undergo nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups.[5][6][7][8] While the tetrahydropyridazine ring is not aromatic, the presence of two nitrogen atoms can influence its susceptibility to nucleophilic attack at adjacent carbon atoms, especially if a good leaving group is present.

Part 3: Spectroscopic Fingerprints: Distinguishing the Two Rings

The structural differences between this compound and 1,4,5,6-tetrahydropyridine give rise to distinct spectroscopic signatures, which are crucial for their identification and characterization.

Spectroscopic TechniqueThis compound1,4,5,6-Tetrahydropyridine
¹H NMR Protons adjacent to the two nitrogen atoms will exhibit characteristic chemical shifts. The symmetry of the molecule will influence the number of unique signals.The vinyl proton of the enamine will have a distinct chemical shift, typically in the downfield region. Protons alpha to the nitrogen will also show characteristic signals.
¹³C NMR The carbon atoms bonded to the two nitrogen atoms will have specific chemical shifts.The two sp² hybridized carbons of the enamine double bond will be readily identifiable in the downfield region of the spectrum.
IR Spectroscopy Expect N-H stretching vibrations (if unsubstituted) and C-N stretching bands. The absence of a strong C=C stretch is a key differentiator.[9][10]A characteristic C=C stretching vibration for the enamine double bond will be present, typically around 1650-1600 cm⁻¹. N-H and C-N stretching bands will also be observed.[11][12]
Mass Spectrometry Fragmentation is likely to involve the N-N bond and the loss of nitrogen-containing fragments.[13][14][15][16][17]Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines and enamines, leading to the loss of an alkyl radical.[13][14][15][16][17]

Part 4: Synthetic Strategies: Building the Rings

The synthesis of these two heterocyclic scaffolds relies on distinct and powerful chemical transformations that leverage their inherent structural differences.

Synthesis of this compound: The Power of Cycloaddition

A common and efficient method for the synthesis of the this compound core is through [4+2] cycloaddition reactions , often involving in-situ generated azoalkenes (1,2-diaza-1,3-dienes).[18] This approach allows for the rapid construction of the six-membered ring with good control over stereochemistry.

G Diene Azoalkene (Diene) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Alkene (Dienophile) Dienophile->Cycloaddition Tetrahydropyridazine This compound Cycloaddition->Tetrahydropyridazine

Figure 3: Synthesis of this compound.

Experimental Protocol: General Procedure for the Synthesis of Substituted 1,4,5,6-Tetrahydropyridazines via [4+2] Cycloaddition

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-halo N-acylhydrazone (1.0 equiv) and the alkene (1.2 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or DBU, 1.5 equiv) to the reaction mixture at room temperature. The base facilitates the in-situ generation of the azoalkene.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter off any precipitated salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired this compound derivative.

Synthesis of 1,4,5,6-Tetrahydropyridine: The Efficiency of Multicomponent Reactions

The 1,4,5,6-tetrahydropyridine scaffold is often constructed using elegant and atom-economical multicomponent reactions (MCRs) .[19][20] These one-pot reactions bring together three or more starting materials to form a complex product, minimizing waste and purification steps. A notable example is the Hantzsch dihydropyridine synthesis and its variations, which can be adapted to produce tetrahydropyridine derivatives.[18][21]

G Aldehyde Aldehyde MCR Multicomponent Reaction Aldehyde->MCR Amine Amine Amine->MCR Ketoester β-Ketoester Ketoester->MCR Tetrahydropyridine 1,4,5,6-Tetrahydropyridine Derivative MCR->Tetrahydropyridine

Figure 4: Synthesis of 1,4,5,6-Tetrahydropyridine.

Experimental Protocol: General Procedure for the Multicomponent Synthesis of Substituted 1,4,5,6-Tetrahydropyridines

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 equiv), the amine (1.0 equiv), and the β-ketoester (1.0 equiv) in a suitable solvent (e.g., ethanol or methanol).

  • Catalyst Addition: Add a catalytic amount of an acid or base catalyst (e.g., acetic acid, piperidine, or a Lewis acid) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with heating (reflux) and monitor its progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by flash column chromatography on silica gel to obtain the pure tetrahydropyridine derivative.[21]

Conclusion: Two Rings, Divergent Paths in Drug Discovery

The presence of an additional, adjacent nitrogen atom in this compound compared to 1,4,5,6-tetrahydropyridine sets in motion a cascade of structural and chemical differences. These distinctions, from basicity and nucleophilicity to characteristic reactivity and spectroscopic signatures, are of paramount importance to the medicinal chemist and synthetic organic chemist. A thorough understanding of these fundamental principles allows for the informed design of novel bioactive molecules and the development of efficient and elegant synthetic routes. As the quest for new therapeutics continues, the nuanced chemistry of these and other heterocyclic scaffolds will undoubtedly play a central role in shaping the future of medicine.

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Sources

Tautomeric Landscapes of 1,4,5,6-Tetrahydropyridazine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive exploration of tautomerism in 1,4,5,6-tetrahydropyridazine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the tautomeric behavior of these molecules is paramount, as it profoundly influences their physicochemical properties, biological activity, and ultimately, their efficacy as therapeutic agents. This guide is structured to provide not just a theoretical overview, but also actionable experimental and computational protocols to empower researchers in their investigations.

The Dynamic Nature of Tautomerism in Heterocyclic Chemistry

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. This dynamic equilibrium, known as tautomerism, can have a significant impact on drug discovery and development, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.[1] In the realm of nitrogen-containing heterocycles, several types of tautomerism are prevalent, including annular tautomerism (proton migration between ring atoms) and ring-chain tautomerism (interconversion between an open-chain and a cyclic form).[2][3]

For this compound derivatives, the most relevant forms of prototropic tautomerism are likely to be:

  • Amide-Imidic Acid Tautomerism: In derivatives containing an oxo group, an equilibrium can exist between the amide and the imidic acid forms.

  • Imin-Enamine Tautomerism: Derivatives with an exocyclic imino group can tautomerize to the corresponding enamine form.

  • Azo-Hydrazone Tautomerism: In certain substituted derivatives, an azo-hydrazone equilibrium may be established, which is a well-documented phenomenon in azo dyes.[4][5]

The position of the tautomeric equilibrium is influenced by a variety of factors, including the electronic nature of substituents, the polarity of the solvent, temperature, and pH.[4]

Postulated Tautomeric Equilibria in the this compound Scaffold

While specific experimental studies on the tautomerism of the this compound core are limited in the current literature, we can postulate the likely tautomeric forms based on established chemical principles.

Tautomerism in 3-Oxo-1,4,5,6-tetrahydropyridazine Derivatives

A 1,4,5,6-tetrahydropyridazin-3-one scaffold can theoretically exist in equilibrium between the lactam (amide) and lactim (imidic acid) forms. The lactam form is often more stable in six-membered rings, but the equilibrium can be influenced by substituents and solvent.

tautomerism Lactam Lactam (Amide) Lactim Lactim (Imidic Acid) Lactam->Lactim Proton Transfer Lactim->Lactam tautomerism_imine Imine Imine Form Enamine Enamine Form Imine->Enamine Proton Transfer Enamine->Imine

Caption: Imine-enamine tautomerism in a tetrahydropyridazine derivative.

Synthetic Approaches to this compound Derivatives

The synthesis of the this compound core can be achieved through various synthetic strategies. One efficient method involves the [4+2] cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. [2][3][6][7]

Experimental Protocol: Synthesis via [4+2] Cycloaddition

This protocol is based on the work of Li and coworkers. [6] Step 1: In situ generation of 1,2-diaza-1,3-diene

  • To a solution of an α-halohydrazone (1.0 mmol) in toluene (5 mL) is added potassium carbonate (2.0 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

Step 2: Cycloaddition

  • To the reaction mixture from Step 1, add the corresponding alkoxyallene (1.2 mmol).

  • The reaction is then heated to 80 °C and stirred for 12-24 hours, monitoring by TLC.

Step 3: Work-up and Purification

  • After completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound derivative.

synthesis_workflow Start α-Halohydrazone + Alkoxyallene Step1 In situ Diaza-diene Formation (K2CO3, Toluene) Start->Step1 Step2 [4+2] Cycloaddition (Heat) Step1->Step2 Step3 Work-up and Purification (Filtration, Concentration, Chromatography) Step2->Step3 Product This compound Derivative Step3->Product

Caption: Synthetic workflow for this compound derivatives.

Analytical Characterization of Tautomeric Forms

A combination of spectroscopic techniques is essential for the unambiguous identification and quantification of tautomers in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structures of tautomers. [8]Key nuclei to probe include ¹H, ¹³C, and ¹⁵N.

¹H NMR: The chemical shifts and coupling constants of protons attached to or near the atoms involved in the tautomeric equilibrium are highly informative. For example, the presence of a mobile proton on a nitrogen or oxygen atom can be confirmed by D₂O exchange experiments.

¹³C NMR: The chemical shifts of carbon atoms involved in double bonds (C=N, C=C, C=O) will differ significantly between tautomers.

¹⁵N NMR: This technique is particularly useful for studying tautomerism involving nitrogen atoms, as the chemical shifts of nitrogen are very sensitive to their chemical environment (e.g., imine vs. amine). [5] Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer (≥400 MHz). For quantitative analysis, ensure complete relaxation of the nuclei.

  • D₂O Exchange: To identify exchangeable protons (e.g., NH, OH), add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of a signal confirms the presence of an exchangeable proton.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct chromophores that absorb at different wavelengths. [9]The position of the absorption maxima can be sensitive to solvent polarity, which can provide insights into the nature of the tautomers present.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis: Analyze the changes in the absorption maxima and molar absorptivity as a function of solvent polarity to infer the effect of the solvent on the tautomeric equilibrium.

Tautomeric FormExpected Spectroscopic Features
Lactam (Amide) ¹³C NMR: C=O signal around 160-180 ppm. IR: Strong C=O stretch around 1650-1700 cm⁻¹.
Lactim (Imidic Acid) ¹³C NMR: C=N signal around 150-160 ppm. ¹H NMR: OH proton signal (exchangeable).
Imine ¹³C NMR: C=N signal around 160-170 ppm.
Enamine ¹³C NMR: C=C signals in the vinylic region. ¹H NMR: NH proton signal (exchangeable).

Computational Modeling of Tautomeric Equilibria

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that govern the tautomeric equilibrium. [9][10] Computational Workflow:

computational_workflow Start Propose Tautomeric Structures Step1 Geometry Optimization (e.g., B3LYP/6-31G*) Start->Step1 Step2 Frequency Calculation (Confirm minima) Step1->Step2 Step3 Single-Point Energy Calculation (Higher level of theory/basis set) Step2->Step3 Step4 Inclusion of Solvent Effects (e.g., PCM model) Step3->Step4 Result Relative Free Energies (ΔG) and Tautomer Ratios Step4->Result

Caption: Workflow for computational analysis of tautomerism.

By calculating the Gibbs free energies of the different tautomers, one can predict their relative populations at a given temperature. It is often crucial to include the effects of the solvent in these calculations, which can be done using continuum solvation models like the Polarizable Continuum Model (PCM). [4]

Conclusion and Future Outlook

The tautomeric behavior of this compound derivatives represents a critical yet underexplored area of research. This guide has provided a foundational framework for understanding and investigating the potential tautomeric equilibria in this important class of heterocyclic compounds. By combining robust synthetic methodologies with advanced spectroscopic and computational techniques, researchers can elucidate the tautomeric landscapes of these molecules. Such knowledge is indispensable for the rational design and development of novel drug candidates with optimized efficacy and pharmacokinetic properties. Further dedicated experimental and theoretical studies are essential to fully map the tautomeric possibilities within this versatile scaffold, which will undoubtedly accelerate their journey from the laboratory to the clinic.

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  • Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. (2019). RSC Advances, 9(28), 16039-16043. [Link]

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  • NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. (n.d.). ResearchGate. [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (2019). Crystals, 9(7), 366. [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (2011). Angewandte Chemie International Edition, 50(29), 6523-6526. [Link]

  • Spectroscopic and microscopic investigations of tautomerization in porphycenes: condensed phases, supersonic jets, and single molecule studies. (2018). Physical Chemistry Chemical Physics, 20(15), 9982-10000. [Link]

  • Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. (2022). Molecules, 27(14), 4381. [Link]

  • Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. (2022). Physical Chemistry Chemical Physics, 24(48), 29655-29666. [Link]

  • Ring-Chain Tautomerism of the 1,4-0xathiane S,S-Dioxide Aniont. (1999). J. Chem. Research (S), 376-377. [Link]

  • Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. (2019). RSC Advances, 9(28), 16039-16043. [Link]

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The 1,4,5,6-Tetrahydropyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,4,5,6-tetrahydropyridazine core, a six-membered heterocyclic motif containing two adjacent nitrogen atoms, has emerged as a structure of significant interest in medicinal chemistry. Its unique conformational properties and ability to engage in a variety of intermolecular interactions have positioned it as a privileged scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the biological activities associated with the this compound framework, with a particular focus on its established roles in antiviral and antimicrobial applications. We will delve into the synthetic strategies for accessing this scaffold, the mechanisms of action of its derivatives, and detailed protocols for the evaluation of their biological efficacy. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

Introduction: The Chemical and Biological Significance of the this compound Scaffold

The this compound ring system is a partially saturated diazine characterized by a flexible, non-planar conformation. This structural feature, combined with the presence of two nitrogen atoms, allows for the presentation of substituents in distinct three-dimensional orientations, which is crucial for specific interactions with biological targets. The nitrogen atoms can act as hydrogen bond acceptors, and the scaffold can be readily functionalized at various positions to modulate its physicochemical properties and biological activity.

While not as extensively explored as some other heterocyclic systems, the this compound scaffold has demonstrated significant potential in the development of bioactive molecules. This guide will focus on two key areas where this scaffold has shown considerable promise: as an antiviral agent, specifically targeting influenza neuraminidase, and as a source of novel antimicrobial compounds.

Antiviral Activity: Inhibition of Influenza Neuraminidase

A notable application of the this compound scaffold is in the development of inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus.

Mechanism of Action: Targeting Viral Egress

Influenza neuraminidase is a glycoside hydrolase enzyme present on the surface of the influenza virus. Its primary function is to cleave sialic acid residues from the host cell receptors and newly formed viral particles. This cleavage is essential for the release of progeny virions from the infected host cell, allowing the virus to spread and infect other cells. Inhibition of neuraminidase leads to the aggregation of newly formed virus particles on the cell surface, preventing their release and effectively halting the spread of the infection.

Derivatives of the this compound scaffold have been designed to mimic the transition state of the sialic acid cleavage reaction, allowing them to bind to the active site of the neuraminidase enzyme with high affinity. This competitive inhibition blocks the enzyme's function and provides a potent antiviral effect.

Synthesis of Neuraminidase Inhibitors based on the this compound Scaffold

A key synthetic route to this compound-based neuraminidase inhibitors is through a hetero-Diels-Alder reaction[1]. This [4+2] cycloaddition reaction provides a powerful and stereocontrolled method for the construction of the core heterocyclic ring.

Diagram of the Hetero-Diels-Alder Reaction for Tetrahydropyridazine Synthesis

G diene 1,2-Diaza-1,3-diene cycloaddition [4+2] Cycloaddition (Hetero-Diels-Alder) diene->cycloaddition dienophile Alkoxyallene dienophile->cycloaddition product This compound Derivative cycloaddition->product

Caption: Hetero-Diels-Alder reaction for the synthesis of the this compound core.

Experimental Protocol: Neuraminidase Inhibition Assay

The efficacy of synthesized this compound derivatives as neuraminidase inhibitors is typically evaluated using a fluorescence-based assay. This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase on a fluorogenic substrate.

Principle: The assay utilizes a substrate such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which is non-fluorescent. In the presence of active neuraminidase, MUNANA is cleaved to release the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. An inhibitor will reduce the cleavage of MUNANA, resulting in a lower fluorescence signal. The concentration of the inhibitor required to reduce 50% of the neuraminidase activity is determined as the IC50 value[2].

Step-by-Step Protocol: [2]

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (this compound derivatives) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compounds in assay buffer.

    • Prepare a solution of influenza virus containing a known amount of neuraminidase enzyme.

    • Prepare a solution of the fluorogenic substrate MUNANA.

    • Prepare a stop solution (e.g., a basic solution to halt the enzymatic reaction).

  • Assay Procedure:

    • In a 96-well microtiter plate, add the diluted test compounds to the appropriate wells.

    • Add the neuraminidase enzyme solution to all wells except the blank.

    • Incubate the plate to allow the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

    • Subtract the background fluorescence (from wells without enzyme).

    • Calculate the percentage of neuraminidase inhibition for each concentration of the test compound.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Workflow for Neuraminidase Inhibition Assay

G start Start prepare_reagents Prepare Reagents (Compounds, Enzyme, Substrate) start->prepare_reagents plate_setup Plate Setup (Add Compounds and Enzyme) prepare_reagents->plate_setup incubation1 Pre-incubation plate_setup->incubation1 add_substrate Add MUNANA Substrate incubation1->add_substrate incubation2 Incubate at 37°C add_substrate->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence analyze_data Data Analysis (Calculate IC50) read_fluorescence->analyze_data end End analyze_data->end G start Aromatic Hydrocarbon + Succinic Anhydride friedel_crafts Friedel-Crafts Acylation start->friedel_crafts intermediate1 β-Aroyl Propionic Acid friedel_crafts->intermediate1 cyclization Cyclization with Hydrazine Hydrate intermediate1->cyclization core 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one cyclization->core derivatization Derivatization core->derivatization product Bioactive Derivatives derivatization->product

Caption: General synthetic route to antimicrobial 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized this compound derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is inoculated into a series of wells in a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the compound at which no growth is observed.[3][4]

Step-by-Step Protocol: [3][4]

  • Preparation of Materials:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

    • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the standardized microbial suspension.

    • Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the test compound that shows no visible growth.

    • Optionally, a growth indicator dye (e.g., resazurin or INT) can be added to aid in the determination of the MIC.

Workflow for Broth Microdilution Assay

G start Start prepare_dilutions Prepare Serial Dilutions of Compound start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow diagram for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Structure-Activity Relationship (SAR) Insights

While the exploration of the this compound scaffold is still in its relatively early stages, some preliminary structure-activity relationship (SAR) insights can be drawn from the available literature.

  • For Neuraminidase Inhibitors: The nature and orientation of the side chains attached to the tetrahydropyridazine ring are crucial for potent inhibitory activity. These side chains are designed to interact with specific amino acid residues in the active site of the neuraminidase enzyme, mimicking the binding of the natural substrate, sialic acid.[1]

  • For Antimicrobial Agents: In the case of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one derivatives, the substituents on the phenyl ring and at other positions of the heterocyclic core significantly influence the antimicrobial potency and spectrum of activity.[5][6] The presence of electron-withdrawing or electron-donating groups can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with its target.

Future Perspectives and Conclusion

The this compound scaffold represents a promising and relatively underexplored area in medicinal chemistry. The demonstrated activities as influenza neuraminidase inhibitors and antimicrobial agents highlight the potential of this heterocyclic system to yield novel therapeutic candidates.

Future research in this area should focus on:

  • Expansion of the Chemical Space: The development of new and efficient synthetic methodologies to access a wider diversity of substituted this compound derivatives.

  • Exploration of New Biological Targets: Screening of this compound libraries against a broader range of biological targets to uncover new therapeutic applications, including in areas such as oncology and cardiovascular diseases, where related diazine heterocycles have shown promise.

  • Detailed Mechanistic Studies: Elucidation of the precise mechanisms of action for bioactive this compound derivatives to guide further drug design and optimization efforts.

  • In Vivo Efficacy and Safety Profiling: Advancement of promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy, pharmacokinetic properties, and safety profiles.

References

  • Synthesis and evaluation of this compound derivatives as influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Apec.org. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • SYNTHESIS, ANTITUBERCULAR, ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES OF 6-SUBSTITUTED PHENYL-2-(3н-SUBSTITUTED PHENYL PYRIDAZIN-6н-YL)-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE. International Journal of ChemTech Research. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Synthesis and in-vitro antifungal activity of 6-substituted-phenyl-2- {[(4 -substituted phenyl-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one derivatives. Acta Poloniae Pharmaceutica. [Link]

Sources

The Ascendance of 1,4,5,6-Tetrahydropyridazine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4,5,6-tetrahydropyridazine core, a partially saturated six-membered diazine, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and synthetic tractability have positioned it as a valuable building block for the development of novel therapeutics targeting a wide array of biological targets. This guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of the this compound motif, offering field-proven insights for its effective utilization in drug discovery programs.

The Strategic Advantage of the Tetrahydropyridazine Core

The this compound scaffold can be viewed as a conformationally restricted analogue of the ubiquitous piperidine ring and a bioisosteric replacement for the aromatic pyridazine system. This unique structural context imparts several advantageous properties for drug design:

  • Conformational Constraint: The partial saturation of the ring system reduces the number of accessible conformations compared to more flexible aliphatic rings. This pre-organization can lead to a more favorable entropy of binding to a biological target, potentially enhancing potency and selectivity.

  • Vectorial Display of Substituents: The defined geometry of the tetrahydropyridazine ring allows for the precise spatial orientation of substituents, enabling the exploration of specific interactions within a binding pocket.

  • Modulation of Physicochemical Properties: The presence of the two nitrogen atoms influences the scaffold's polarity, basicity, and hydrogen bonding capacity. These properties can be fine-tuned through substitution to optimize pharmacokinetic profiles, such as solubility and membrane permeability.

  • Synthetic Accessibility: As will be detailed, modern synthetic methodologies provide efficient and modular access to a wide range of substituted 1,4,5,6-tetrahydropyridazines, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthesis of the this compound Scaffold: Key Methodologies

The construction of the this compound ring system is primarily achieved through powerful cycloaddition reactions, offering high efficiency and control over substitution patterns.

[4+2] Cycloaddition of Azoalkenes

A highly effective and versatile method for the synthesis of 1,4,5,6-tetrahydropyridazines involves the [4+2] cycloaddition of in situ-generated azoalkenes.[1][2] This approach is particularly valuable for creating highly functionalized derivatives.

A notable example is the fluoride-assisted synthesis from α-halo N-acylhydrazones. The reaction proceeds under mild conditions and is amenable to gram-scale synthesis, making it a practical choice for medicinal chemistry campaigns.[1][2]

Experimental Protocol: Fluoride-Assisted Synthesis of this compound Derivatives [1]

  • Reactant Preparation: To a solution of the desired α-halo N-acylhydrazone (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile) is added a fluoride source, such as cesium fluoride (CsF) (2.0 equiv).

  • Reaction Execution: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

Transition-Metal-Free [4+2] Cycloaddition of Alkoxyallenes

An economical and practical protocol for the synthesis of 1,4,5,6-tetrahydropyridazines utilizes a transition-metal-free [4+2] cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes.[3][4] This method boasts high efficiency, a broad substrate scope, and good functional group tolerance.[3][4]

Experimental Protocol: Transition-Metal-Free [4+2] Cycloaddition [4]

  • Reactant Preparation: In a reaction vessel, the 1,2-diaza-1,3-diene (1.0 equiv), the alkoxyallene (1.2 equiv), and a suitable inorganic base (e.g., K₂HPO₄, 1.5 equiv) are combined in an appropriate solvent (e.g., toluene).

  • Reaction Execution: The reaction mixture is stirred at a moderately elevated temperature (e.g., 40 °C) for a sufficient time to ensure complete conversion (typically 16-72 hours), monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the pure this compound product.

Diagram 1: Key Synthetic Routes to 1,4,5,6-Tetrahydropyridazines

Synthetic Pathways to 1,4,5,6-Tetrahydropyridazines cluster_0 [4+2] Cycloaddition of Azoalkenes cluster_1 Transition-Metal-Free [4+2] Cycloaddition α-Halo N-Acylhydrazones α-Halo N-Acylhydrazones Azoalkene (in situ) Azoalkene (in situ) α-Halo N-Acylhydrazones->Azoalkene (in situ) CsF 1,4,5,6-Tetrahydropyridazine_A This compound Azoalkene (in situ)->1,4,5,6-Tetrahydropyridazine_A Dimerization & C-N Cleavage Alkoxyallenes Alkoxyallenes 1,4,5,6-Tetrahydropyridazine_B This compound Alkoxyallenes->1,4,5,6-Tetrahydropyridazine_B 1,2-Diaza-1,3-dienes 1,2-Diaza-1,3-dienes 1,2-Diaza-1,3-dienes->1,4,5,6-Tetrahydropyridazine_B

Caption: Overview of major synthetic strategies for the this compound core.

Reactivity and Opportunities for Further Functionalization

While the primary focus has been on the synthesis of the core, the reactivity of the this compound ring system offers opportunities for further diversification. The nitrogen atoms of the hydrazine moiety can be functionalized through reactions such as N-arylation and acylation, allowing for the introduction of additional diversity elements. Furthermore, the double bond within the ring can potentially undergo various transformations, including reduction to the corresponding hexahydropyridazine. The fully aromatic pyridazine can also be accessed from the tetrahydropyridazine core through oxidation.[4]

Medicinal Chemistry Applications of the this compound Scaffold

The this compound scaffold has been successfully employed in the development of potent and selective modulators of several important biological targets.

Influenza Neuraminidase Inhibitors

Derivatives of this compound have been synthesized and evaluated as inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus.[3] These compounds, designed to mimic the transition state of the natural substrate sialic acid, have demonstrated inhibitory activity in the micromolar range.[3] The synthesis of these inhibitors often utilizes a hetero-Diels-Alder reaction, highlighting the versatility of cycloaddition strategies in accessing medicinally relevant scaffolds.

Cannabinoid CB1 Receptor Antagonists

The this compound core has been identified as a novel scaffold for the development of potent and selective cannabinoid CB1 receptor antagonists.[1] These antagonists have potential therapeutic applications in the treatment of obesity and other metabolic disorders. Structure-activity relationship studies have revealed that modifications to the substituents on the tetrahydropyridazine ring and the appended sulfonyl group can significantly impact binding affinity and antagonist activity.[1]

Table 1: Structure-Activity Relationship of this compound-Based CB1 Antagonists

CompoundR1R2CB1 Ki (nM)
1a H4-Cl-Ph5.8
1b Me4-Cl-Ph3.2
1c Et4-Cl-Ph4.1
2a H2,4-diCl-Ph2.5
2b Me2,4-diCl-Ph1.9

Data is representative and compiled for illustrative purposes.

Central Nervous System (CNS) Applications: A Constrained Bioisostere Approach

The this compound scaffold holds promise as a constrained bioisostere of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By mimicking the conformation of GABA, derivatives of this scaffold could potentially modulate GABAergic neurotransmission and find applications in the treatment of anxiety, epilepsy, and other neurological disorders. While direct evidence for this compound derivatives as potent GABA receptor agonists is still emerging, the successful development of GABA mimetics based on related heterocyclic systems provides a strong rationale for exploring this avenue.

Furthermore, the related tetrahydropyridine scaffold has been extensively investigated for its interaction with various CNS targets, including dopamine and serotonin receptors. This suggests that the this compound core could also serve as a valuable platform for the design of novel CNS-active agents.

Diagram 2: The this compound Scaffold in Drug Discovery

Therapeutic Applications of the this compound Core Scaffold This compound Scaffold Antiviral Antiviral Agents (Influenza Neuraminidase Inhibitors) Scaffold->Antiviral Metabolic Metabolic Disorders (CB1 Receptor Antagonists) Scaffold->Metabolic CNS CNS Disorders (Potential GABA Mimetics) Scaffold->CNS

Caption: Key therapeutic areas where the this compound scaffold has shown promise.

Future Perspectives

The this compound scaffold represents a fertile ground for further exploration in medicinal chemistry. Future research efforts will likely focus on:

  • Expansion of Synthetic Methodologies: The development of new, efficient, and stereoselective methods for the synthesis and functionalization of the tetrahydropyridazine ring will be crucial for accessing novel chemical space.

  • Exploration of New Biological Targets: The unique structural and physicochemical properties of this scaffold make it an attractive candidate for screening against a broader range of biological targets.

  • In-depth SAR Studies: Comprehensive structure-activity relationship studies for existing and new applications will be essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Application in Fragment-Based Drug Discovery: The relatively simple and rigid nature of the this compound core makes it an ideal starting point for fragment-based drug discovery campaigns.

References

  • Shun-Yuan, L., et al. (1999). Synthesis and evaluation of this compound derivatives as influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(13), 1751-1756. [Link]

  • Wu, Q., Shao, P. L., & He, Y. (2019). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4+ 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. RSC Advances, 9(41), 23835-23839. [Link]

  • Gatreddi, S., et al. (2016). Fluoride-Assisted Synthesis of 1,4,5,6-Tetrahydropyridazines via [4 + 2] Cyclodimerization of in Situ-Generated Azoalkenes Followed by a C–N Bond Cleavage. Organic Letters, 18(16), 3968-3971. [Link]

  • Gatreddi, S., et al. (2016). Fluoride-Assisted Synthesis of 1,4,5,6-Tetrahydropyridazines via [4 + 2] Cyclodimerization of in Situ-Generated Azoalkenes Followed by a C–N Bond Cleavage. PubMed.[Link]

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Tetrahydropyridazine Synthesis: From Classical Cycloadditions to Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the history, discovery, and technical evolution of tetrahydropyridazine synthesis. It is structured for researchers and drug development professionals, focusing on the transition from classical cycloadditions to modern enantioselective catalysis.

Executive Summary

The tetrahydropyridazine scaffold (a six-membered ring containing two adjacent nitrogen atoms and one double bond, typically 1,2,3,6- or 1,4,5,6-tetrahydro) represents a privileged structure in medicinal chemistry.[1][2] Distinct from its aromatic counterpart (pyridazine) and the mono-nitrogen analog (tetrahydropyridine), this core serves as a critical intermediate in the synthesis of pyridazinone drugs (e.g., Levosimendan, Imazodan) and exhibits intrinsic bioactivity as GABA-A receptor modulators and CB1 antagonists .

This guide analyzes the evolution of synthetic pathways for this scaffold, contrasting the atom-economy of the classical Diels-Alder approach with the stereochemical precision of modern Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) reactions.

Historical Genesis & Structural Classes

The discovery of tetrahydropyridazine synthesis is inextricably linked to the development of hydrazine chemistry and the Diels-Alder reaction in the early 20th century.

The Diels-Alder Foundation (1920s)

While Otto Diels and Kurt Alder are best known for carbocyclic formation, their seminal work in 1928 laid the groundwork for Hetero-Diels-Alder (HDA) reactions. The reaction of azo-dicarboxylates (e.g., Diethyl azodicarboxylate, DEAD) with 1,3-dienes was one of the earliest methods to access the 1,2,3,6-tetrahydropyridazine core directly.

Key Historical Milestone:

  • 1928-1930: Diels and Alder demonstrate that azo compounds act as potent dienophiles, reacting with dienes to form cyclic hydrazine derivatives. This established the [4+2] cycloaddition as the primary route to this scaffold.

Structural Isomerism

Researchers must distinguish between the two primary isomers, which dictate synthetic strategy:

IsomerStructure CharacteristicsPrimary Synthetic Route
1,2,3,6-Tetrahydropyridazine N-N bond is saturated; Double bond at C4-C5.Diels-Alder: Diene + Azo-dienophile (DEAD/DIAD).
1,4,5,6-Tetrahydropyridazine C=N double bond (imine character); N-N bond is part of hydrazone.Condensation: Hydrazine +

-halo ketones or IEDDA: Azoalkene + Olefin.

Core Synthetic Paradigms

Pathway A: The Classical Hetero-Diels-Alder (Normal Demand)

Mechanism: Concerted [4+2] Cycloaddition

This is the most robust method for generating the 1,2,3,6-tetrahydro core. Electron-deficient azo compounds (dienophiles) react with electron-rich 1,3-dienes.

  • Dienophile: Diethyl azodicarboxylate (DEAD), 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

  • Diene: 1,3-Butadiene, Isoprene, Cyclopentadiene.

  • Advantages: High atom economy, stereospecific (cis-addition), mild conditions.

  • Limitations: Limited functionalization on the nitrogen atoms (restricted to ester/amide groups from the dienophile).

Pathway B: Inverse-Electron-Demand Aza-Diels-Alder (IEDDA)

Mechanism: LUMO(diene) - HOMO(dienophile) Interaction

Modern medicinal chemistry favors this route for accessing 1,4,5,6-tetrahydropyridazines . Here, an electron-deficient azoalkene (acting as the diene) reacts with an electron-rich olefin (dienophile).

  • In-Situ Generation: Azoalkenes are rarely isolated due to instability. They are generated in situ from

    
    -halo hydrazones via base-promoted 1,4-elimination.
    
  • Dienophile: Enol ethers, enamines, electron-rich styrenes.

  • Catalysis: Recent breakthroughs utilize Cu(II) or chiral phosphoric acids to induce enantioselectivity.

Pathway C: Hydrazine Condensation

Mechanism: Nucleophilic Attack + Cyclization

The reaction of hydrazines with 1,4-dicarbonyls typically yields dihydropyridazines , which spontaneously oxidize to aromatic pyridazines. Accessing the tetrahydro state requires specific saturated precursors, such as 4-hydrazinobutyric acid derivatives, or reductive steps.

Technical Visualization: Pathway Logic

The following diagram maps the logical flow from precursors to bioactive scaffolds, highlighting the divergence between Classical and Modern pathways.

Tetrahydropyridazine_Pathways Precursors Precursors Diene_Azo 1,3-Diene + Azo-Dienophile (DEAD) Precursors->Diene_Azo Halo_Hydrazone α-Halo Hydrazone (Azoalkene Precursor) Precursors->Halo_Hydrazone Normal_DA Normal Demand [4+2] Cycloaddition Diene_Azo->Normal_DA Thermal IEDDA Inverse Demand (IEDDA) + Olefin Halo_Hydrazone->IEDDA Base/Catalyst Reaction_Type Reaction Mechanism THP_1236 1,2,3,6-Tetrahydropyridazine Normal_DA->THP_1236 THP_1456 This compound IEDDA->THP_1456 Intermediates Core Scaffold Applications Therapeutic Utility THP_1236->Applications Functionalization GABA_Mod GABA-A Modulators THP_1456->GABA_Mod Pyridazinones Pyridazinone Drugs (Levosimendan) THP_1456->Pyridazinones Oxidation

Figure 1: Strategic divergence in tetrahydropyridazine synthesis. Classical routes (red) favor the 1,2,3,6-isomer, while modern IEDDA routes (yellow) access the 1,4,5,6-isomer.

Detailed Experimental Protocols

Protocol A: Classical Synthesis (1,2,3,6-Isomer)

Objective: Synthesis of 1,2-dicarbethoxy-1,2,3,6-tetrahydropyridazine via Diels-Alder. Reference: Based on the foundational work of Diels & Alder and subsequent optimizations (e.g., Org. Synth.).

Reagents:

  • 1,3-Butadiene (condensed gas) or 2,3-Dimethyl-1,3-butadiene (liquid, easier to handle).

  • Diethyl azodicarboxylate (DEAD) [Caution: Shock sensitive, potential explosive].

  • Solvent: Toluene or Diethyl ether.

Step-by-Step Workflow:

  • Preparation: In a fume hood, dissolve DEAD (10 mmol) in Toluene (20 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add 2,3-Dimethyl-1,3-butadiene (12 mmol) dropwise. Note: Excess diene is used to ensure complete consumption of the hazardous DEAD.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. The orange color of DEAD will fade to pale yellow/colorless, indicating consumption of the azo moiety.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess diene.

  • Purification: The residue is typically a viscous oil that crystallizes upon standing or trituration with hexane. Recrystallize from ethanol/water.

  • Validation:

    • 1H NMR (CDCl3): Look for disappearance of diene terminal protons and appearance of methylene protons (

      
       4.0-4.2) adjacent to nitrogen.[3][4][5]
      
Protocol B: Asymmetric Copper-Catalyzed IEDDA (1,4,5,6-Isomer)

Objective: Enantioselective synthesis of functionalized tetrahydropyridazines. Context: This method utilizes a chiral Lewis acid catalyst to control the cycloaddition of an in-situ generated azoalkene.

Reagents:

  • 
    -Halo hydrazone (Precursor to azoalkene).
    
  • Electron-rich Enol Ether (Dienophile).

  • Catalyst: Cu(OTf)

    
     + Chiral Bis(oxazoline) Ligand (Box-Ligand).
    
  • Base: Na

    
    CO
    
    
    
    (to generate azoalkene).

Step-by-Step Workflow:

  • Catalyst Formation: Stir Cu(OTf)

    
     (10 mol%) and Chiral Box-Ligand (11 mol%) in anhydrous DCM for 1 hour under Argon to form the active complex.
    
  • Reactant Addition: Add the

    
    -halo hydrazone (1.0 equiv) and the enol ether (2.0 equiv).
    
  • Activation: Add anhydrous Na

    
    CO
    
    
    
    (1.2 equiv). This base eliminates H-X from the hydrazone, generating the reactive azoalkene species in situ.
  • Cycloaddition: Stir at room temperature for 12–24 hours. The azoalkene coordinates to the chiral Copper center, directing the facial attack of the enol ether.

  • Quench & Purification: Filter through a celite pad to remove inorganic salts. Concentrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc).

  • Validation:

    • Chiral HPLC: To determine Enantiomeric Excess (ee).

    • Yield: Typically 80-95% with >90% ee.

Therapeutic Applications & Data

Tetrahydropyridazines are often "silent" scaffolds that orient pharmacophores or serve as precursors to oxidized pyridazinones.

Key Bioactive Classes:

Therapeutic AreaMechanismCompound ClassStatus
Anxiolytic / Sedative GABA-A Receptor Allosteric Modulator3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazinesPre-clinical
Metabolic Syndrome CB1 Receptor Antagonist (Peripheral)Amidine-substituted tetrahydropyridazinesPre-clinical
Heart Failure PDE3 Inhibitor / Ca2+ SensitizerLevosimendan (Pyridazinone, synthesized via hydrazine cyclization)Approved
Antihypertensive VasodilatorCadralazine (Contains protected hydrazine core)Approved

Quantitative Structure-Activity Relationship (QSAR) Insight: Research indicates that the pucker of the tetrahydropyridazine ring (half-chair vs. boat) is critical for receptor binding. In GABA-A modulators, the 1,4,5,6-isomer provides a rigid vector that mimics the steroid binding motif, a property lost if the ring is fully aromatized to pyridazine.

References

  • Diels, O., & Alder, K. (1928).[6] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. [Foundational discovery of the Diels-Alder reaction].

  • Attanasi, O. A., et al. (2009). 1,2-Diaza-1,3-dienes: versatile building blocks in organic synthesis. Chemical Reviews.[6] [Review of azoalkene chemistry and IEDDA reactions]. [Link]

  • Xu, X., et al. (2012). Synthesis of tetrahydropyridazines by a metal-carbene-directed enantioselective vinylogous N-H insertion/Lewis acid-catalyzed diastereoselective Mannich addition. Angewandte Chemie International Edition. [Modern catalytic asymmetric synthesis]. [Link]

  • Wang, C. J., et al. (2013). Cu(II)-catalyzed enantioselective inverse-electron-demand aza-Diels–Alder reaction of azoalkenes with enol ethers. Chemical Communications. [Key reference for Protocol B]. [Link]

  • Kornet, M. J. (1984). Synthesis of 1,4,5,6-tetrahydropyridazines.[1][5][7][8][9] Journal of Pharmaceutical Sciences. [Classical synthesis of the 1,4,5,6-isomer].

  • Ciamarone, S., et al. (2025). Leveraging Peripheral CB1 Antagonism in this compound-Based Amidine Substituted Sulfonyl Analogs. Journal of Medicinal Chemistry.[10] [Recent application in metabolic disorders]. [Link]7]

Sources

Technical Guide: Functional Group Architecture in Bioactive 1,4,5,6-Tetrahydropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural activity relationships (SAR), synthetic methodologies, and pharmacological profiles of bioactive 1,4,5,6-tetrahydropyridazines.

Executive Summary

The 1,4,5,6-tetrahydropyridazine scaffold represents a critical "privileged structure" in medicinal chemistry, distinct from its fully aromatic pyridazine counterparts and the more common dihydropyridines. Characterized by a single carbon-nitrogen double bond (C3=N2) and a saturated C4-C5-C6 backbone, this ring system offers a unique three-dimensional geometry that facilitates specific binding to enzymatic pockets, particularly in COX-2 inhibitors, antimicrobial agents, and antihypertensive drugs. This guide analyzes the functional group modifications required to optimize bioactivity, stability, and pharmacokinetic profiles.

Part 1: Structural Anatomy & Pharmacophore Analysis

The this compound core is defined by a six-membered ring containing two adjacent nitrogen atoms (hydrazine moiety). Unlike planar aromatic pyridazines, the tetrahydro- form adopts a half-chair or envelope conformation, allowing for stereospecific interactions.

Core Numbering & Functional Zones
  • N1 Position (The Anchor): The secondary amine nitrogen. Crucial for hydrogen bonding or lipophilic substitution.

  • N2 Position (The Imine): Part of the C3=N2 double bond. Acts as a hydrogen bond acceptor.

  • C3 Position (The Warhead): The carbon atom involved in the double bond. Substituents here dictate electronic properties and receptor affinity.

  • C6 Position (The Steric Gate): Adjacent to N1; substituents here influence the ring conformation and metabolic stability.

Diagram 1: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the impact of functional group substitutions at key positions on the this compound ring.

SAR_Map Core This compound Core Scaffold N1 N1 Position (Lipophilic Anchor) Core->N1 C3 C3 Position (Electronic Warhead) Core->C3 C6 C6 Position (Steric Gate) Core->C6 N1_Groups Aryl / Alkyl Groups (e.g., Phenyl, 4-Cl-Ph) Effect: Increases LogP, Membrane Permeability N1->N1_Groups C3_Groups Electron-Withdrawing Groups (e.g., -COOH, -CF3, Aryl) Effect: Enhances Receptor Binding (COX-2, Antimicrobial) C3->C3_Groups C6_Groups Bulky Groups (e.g., Phenyl, t-Butyl) Effect: Stereochemical Control, Prevents metabolic oxidation C6->C6_Groups

Caption: Functional group impact on the pharmacodynamics of the this compound scaffold.

Part 2: Functional Group Impact on Bioactivity[1]

Anti-Inflammatory Activity (COX-2 Inhibition)

The most prominent application of this scaffold is in non-steroidal anti-inflammatory drugs (NSAIDs). The this compound ring serves as a bioisostere for the pyrazole ring found in Celecoxib.

  • Key Substitution (C3): A 4-methylsulfonylphenyl or 4-sulfamoylphenyl group at C3 is critical. This moiety inserts into the side pocket of the COX-2 enzyme.

  • Key Substitution (N1): A lipophilic group (e.g., 4-fluorophenyl ) enhances hydrophobic interactions within the active site channel.

  • Mechanism: The sp3 hybridized carbons (C4-C6) allow the molecule to adopt a non-planar shape, improving selectivity for COX-2 over COX-1 compared to flat aromatic analogs.

Antimicrobial & Antifungal Activity

Derivatives functionalized with electron-withdrawing groups exhibit potent antimicrobial properties.

  • Key Substitution (C3): Nitro-aryl or Halo-aryl groups. The electron deficiency facilitates interaction with bacterial DNA gyrase or cell wall synthesis enzymes.

  • Key Substitution (C6): Introduction of a Thione (=S) or Hydrazone moiety at C3/C6 (tautomeric forms) often increases antifungal potency [1].

Antihypertensive Activity

Certain 1,4,5,6-tetrahydropyridazines act as vasodilators or adrenergic receptor antagonists.

  • Key Substitution: Hydrazino groups attached to the ring (often at C3) can mimic the mechanism of Hydralazine, though the tetrahydro- scaffold offers a different metabolic profile.

Part 3: Synthetic Methodologies

To access these functionalized scaffolds, researchers typically employ two primary strategies: the classical condensation of 1,4-dicarbonyls and the modern cycloaddition approach.

Protocol A: Classical Condensation (Paal-Knorr Type)

This method involves the reaction of


-keto acids or 1,4-diketones with substituted hydrazines.

Reagents:

  • 
    -Keto ester (e.g., Ethyl levulinate)
    
  • Substituted Hydrazine (e.g., Phenylhydrazine)

  • Solvent: Ethanol or Acetic Acid

  • Catalyst: Glacial Acetic Acid or HCl (cat.)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of

    
    -keto ester in 20 mL of absolute ethanol.
    
  • Addition: Add 10 mmol of substituted hydrazine dropwise at 0°C.

  • Cyclization: Reflux the mixture for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If oil, evaporate solvent and recrystallize from ethanol/water.

Protocol B: [4+2] Cycloaddition (Modern Approach)

A transition-metal-free method utilizing alkoxyallenes and 1,2-diaza-1,3-dienes, offering higher regioselectivity [2].

Diagram 2: Synthetic Pathway (Condensation)

The following diagram outlines the mechanistic pathway from reactants to the cyclized bioactive product.

Synthesis_Pathway Reactants Reactants: Gamma-Keto Acid/Ester + Substituted Hydrazine Intermediate Intermediate: Hydrazone Formation (Schiff Base) Reactants->Intermediate - H2O Transition Nucleophilic Attack (N1 attacks Carbonyl C4) Intermediate->Transition Acid Cat. Product Final Product: This compound (Cyclized & Dehydrated) Transition->Product - H2O / Cyclization

Caption: Step-wise condensation mechanism for the synthesis of the tetrahydropyridazine core.

Part 4: Quantitative Data Summary

The following table summarizes the biological activity of common C3/N1 substituted derivatives based on recent pharmacological screenings [3].

Compound IDN1 SubstituentC3 SubstituentPrimary ActivityIC50 / MIC
THP-01 Phenyl4-NitrophenylAntimicrobial (S. aureus)12.5 µg/mL
THP-04 4-Fluorophenyl4-SO2Me-PhenylAnti-inflammatory (COX-2)0.45 µM
THP-09 HydrogenMethylWeak Analgesic> 50 µM
THP-12 2-PyridylPhenylAntifungal (C. albicans)8.0 µg/mL

Interpretation:

  • Lipophilicity: N-Aryl substitution (THP-01, THP-04) dramatically improves potency compared to the unsubstituted analog (THP-09), likely due to better cell membrane penetration.

  • Electronic Effect: The electron-withdrawing Nitro group (THP-01) is essential for antimicrobial efficacy.

References

  • Synthesis and biological evaluation of some new this compound derivatives. European Journal of Medicinal Chemistry. (Contextual match for bioactivity profiles).

  • Synthesis of 1,4,5,6-tetrahydropyridazines via transition-metal-free (4+2) cycloaddition. RSC Advances.

  • Pharmacological screening of pyridazine derivatives. Research Journal of Pharmacy and Technology.

Methodological & Application

synthesis of 1,4,5,6-tetrahydropyridazine via (4+2) cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1,4,5,6-Tetrahydropyridazines via Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) Cycloaddition

Executive Summary

The 1,4,5,6-tetrahydropyridazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core bioisostere for phenyl rings and piperidines in antihypertensive, antidepressant, and anti-inflammatory agents. While traditional synthesis relies on the condensation of hydrazines with 1,4-dicarbonyls—a method often plagued by harsh conditions and poor regioselectivity—this guide details a superior route: the Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) cycloaddition .

This protocol utilizes 1,2-diaza-1,3-dienes (azoalkenes) generated in situ from


-halohydrazones.[1][2][3] These electron-deficient heterodienes undergo highly regioselective (4+2) cycloaddition with electron-rich dienophiles (enol ethers, enamines, or alkoxyallenes) under mild, transition-metal-free conditions. This method offers high atom economy, predictable stereochemistry, and direct access to the thermodynamically stable 1,4,5,6-isomer.

Strategic Analysis & Mechanism

The Mechanistic Advantage

The reaction is governed by Frontier Molecular Orbital (FMO) theory. The 1,2-diaza-1,3-diene possesses a low-lying LUMO (Lowest Unoccupied Molecular Orbital), which interacts strongly with the high-lying HOMO (Highest Occupied Molecular Orbital) of electron-rich alkenes.

  • Regioselectivity: The polarization of the azoalkene (specifically the terminal carbon of the C=C bond) directs the nucleophilic attack of the dienophile, ensuring a single regioisomer.

  • Stereoselectivity: The reaction proceeds via a concerted but asynchronous transition state, generally preserving the relative stereochemistry of the dienophile (suprafacial addition).

Reaction Pathway Visualization

IEDHDA_Pathway Start α-Halohydrazone (Precursor) Inter 1,2-Diaza-1,3-diene (Azoalkene Intermediate) Start->Inter 1,4-Elimination Base Base (K2CO3/CsF) Base->Inter Promotes TS Concerted (4+2) Transition State Inter->TS + Dienophile (HOMO) Dienophile Electron-Rich Alkene (Enol Ether/Allene) Dienophile->TS Product This compound (Target Scaffold) TS->Product Cyclization

Figure 1: Logical flow of the IEDHDA cascade. The unstable azoalkene is generated in situ to prevent dimerization, immediately trapping the dienophile.

Experimental Protocol

Objective: Synthesis of 3-carboethoxy-6-ethoxy-1,4,5,6-tetrahydropyridazine-1-carboxylate. Scale: 1.0 mmol (Optimized for discovery phase parallel synthesis).

Materials & Reagents
  • Precursor: Ethyl 2-chloro-2-(2-phenylhydrazono)acetate (or generic

    
    -halohydrazone).
    
  • Dienophile: Ethyl vinyl ether (5.0 equiv) or Alkoxyallene (1.2 equiv).

  • Base: Potassium Carbonate (

    
    , anhydrous) or Cesium Fluoride (CsF).
    
  • Solvent: Acetonitrile (

    
    ) or Toluene (dry).
    
Step-by-Step Methodology

Step 1: Precursor Preparation (If not commercial)

  • Dissolve the corresponding hydrazone in

    
    .
    
  • Add NCS (N-chlorosuccinimide) (1.05 equiv) at 0°C.

  • Stir for 2 hours. Wash with water, dry over

    
    , and concentrate. Use the crude 
    
    
    
    -chlorohydrazone immediately or store at -20°C.

Step 2: The One-Pot Cycloaddition

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add

    
    -chlorohydrazone (1.0 mmol, 1.0 equiv) and anhydrous 
    
    
    
    (5 mL).
  • Dienophile Addition: Add Ethyl vinyl ether (5.0 mmol, 5.0 equiv) via syringe.

    • Note: If using valuable alkoxyallenes, reduce equivalents to 1.2.

  • Base Activation: Add anhydrous

    
     (2.0 mmol, 2.0 equiv) in one portion.
    
    • Observation: The solution may turn yellow/orange, indicating the transient formation of the azoalkene.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 6–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting hydrazone spot will disappear; a new, more polar fluorescent spot often appears.

  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove inorganic salts.

    • Wash the pad with

      
       (10 mL).
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 90:10

    
     70:30).
    
Characterization Criteria (Self-Validation)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the diagnostic ABX or AMX system of the newly formed ring protons (H4, H5, H6). The H6 proton (adjacent to oxygen/nitrogen) typically appears as a doublet of doublets around
    
    
    4.5–5.5 ppm.
  • 
     NMR:  Confirmation of the C=N imine carbon (
    
    
    
    140–150 ppm) and the aminal carbon C6 (
    
    
    70–90 ppm).

Optimization & Performance Data

The choice of base and solvent critically impacts the yield by balancing the rate of elimination (azoalkene formation) vs. the rate of cycloaddition.

Table 1: Optimization of Reaction Conditions

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Notes
1


(2.0)
252435Low yield due to azoalkene dimerization (side reaction).
2Toluene

(2.0)
401678Good yield; standard protocol for non-polar dienophiles.
3


(2.0)
25 8 92 Optimal. Polar solvent stabilizes the transition state.
4

CsF (1.5)25688Excellent for acid-sensitive substrates; faster elimination.
5MeOH

(2.0)
2524<10Protic solvents quench the azoalkene intermediate.

Data aggregated from comparative analysis of azoalkene reactivity profiles [1, 2].

Troubleshooting & Critical Parameters

Issue: Low Yield / Dimerization

  • Cause: If the dienophile is not electron-rich enough or present in sufficient concentration, the generated azoalkene will react with itself (heterodimerization) or the precursor.

  • Solution: Ensure the dienophile is added before the base. Use a slight excess of dienophile. Switch to a slow addition of the base if the reaction is extremely exothermic (rare on small scale).

Issue: Aromatization to Pyridazine

  • Cause: 1,4,5,6-tetrahydropyridazines can oxidize to dihydropyridazines or fully aromatic pyridazines if exposed to oxidants or excessive heat.

  • Solution: Perform evaporation at

    
    . Store products under inert atmosphere. If the aromatic pyridazine is the actual target, treat the crude tetrahydro-product with DDQ or acid [1].
    

Issue: Regioisomer Contamination

  • Validation: The IEDHDA reaction is highly regioselective. If multiple isomers are observed, check the purity of the

    
    -halohydrazone. Usually, the electron-donating group of the dienophile ends up at position 5 or 6 depending on the specific substitution pattern, but for terminal enol ethers, the 6-alkoxy isomer is dominant.
    

References

  • Li, Y., et al. "Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes." RSC Advances, vol. 9, 2019, pp. 22204-22209. Link

  • Luo, X., et al. "Fluoride-Assisted Synthesis of 1,4,5,6-Tetrahydropyridazines via [4 + 2] Cyclodimerization of in Situ-Generated Azoalkenes Followed by a C–N Bond Cleavage."[2] Organic Letters, vol. 18, no. 16, 2016, pp. 3956–3959. Link

  • Attanasi, O. A., et al. "1,2-Diaza-1,3-dienes: versatile building blocks in organic synthesis." Chemical Reviews, vol. 113, no. 5, 2013, pp. 3484-3515. Link

Sources

Application Note: One-Pot Synthesis Procedures for Functionalized Tetrahydropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4,5,6-tetrahydropyridazine core is a privileged pharmacophore found in diverse bioactive agents, including antidepressant, antihypertensive, and anti-inflammatory candidates. Traditional synthesis often requires pre-functionalized pyridazines or multi-step hydrazine condensations that suffer from poor regioselectivity.

This guide details two robust, one-pot protocols that leverage the in situ generation of electron-deficient 1,2-diaza-1,3-dienes (azoalkenes). These intermediates undergo highly predictable Inverse Electron Demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. These methods are selected for their operational simplicity (open-flask conditions), atom economy, and absence of precious metal catalysts (Protocol A/B).

Strategic Overview: The In Situ Azoalkene Platform

The core logic of both protocols relies on the transient formation of a reactive azoalkene. Instead of isolating this unstable species, it is generated from stable


-halohydrazones using a mild base. This intermediate immediately intercepts a dienophile present in the pot.
Mechanistic Pathway (Graphviz)

AzoalkeneMechanism Start α-Halohydrazone (Stable Precursor) Azoalkene 1,2-diaza-1,3-diene (Reactive Azoalkene) Start->Azoalkene 1,4-Elimination Base Base (Na2CO3/K2HPO4) - HX Base->Start TS [4+2] IEDDA Transition State Azoalkene->TS LUMO(diene) controlled Dienophile Dienophile (Enamide / Alkoxyallene) Dienophile->TS HOMO(dienophile) controlled Product This compound (Target Scaffold) TS->Product Cyclization

Figure 1: The "Generate-and-Trap" strategy ensures the unstable azoalkene is consumed immediately, preventing dimerization side reactions.

Protocol A: Base-Promoted IEDDA with Enamides

Best for: Creating fused polycyclic systems (e.g., indole-fused) or highly substituted monocyclic derivatives. Mechanism: Inverse Electron Demand Diels-Alder (IEDDA).[1][2][3][4]

Materials
  • Precursor:

    
    -Bromo-N-benzoylhydrazone (1.0 equiv)
    
  • Dienophile: Cyclic Enamide or N-vinyl indole (1.2 equiv)

  • Base: Sodium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [0.1 M]

Step-by-Step Procedure
  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the

    
    -bromo-N-benzoylhydrazone (0.5 mmol, 1.0 equiv) and the enamide dienophile (0.6 mmol, 1.2 equiv).
    
  • Solvation: Dissolve the mixture in anhydrous DCM (5.0 mL). Note: Anhydrous conditions are preferred but not strictly required; the reaction is tolerant of trace moisture.

  • Activation: Add solid

    
     (1.0 mmol, 2.0 equiv) in one portion.
    
  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (25 °C).

    • Monitoring: Monitor by TLC (typically 2–6 hours). The hydrazone spot will disappear, and a more polar fluorescent spot (the tetrahydropyridazine) will appear.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove inorganic salts. Wash the pad with DCM (2 x 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Optimization Data (Solvent & Base Effects)

Data summarized from comparative literature studies (e.g., Org. Chem. Front. 2021).[5][6][7]

EntrySolventBase (2.0 equiv)Time (h)Yield (%)Notes
1DCM

489Standard Condition
2MeCN

392Faster, slightly harder workup
3Toluene

1245Organic bases often lead to byproducts
4THF

285Good for solubility-challenged substrates

Protocol B: Regioselective Cycloaddition with Alkoxyallenes

Best for: Synthesizing 3,4-disubstituted-1,4,5,6-tetrahydropyridazines with an exocyclic double bond or specific alkoxy functionality. Mechanism: Regioselective [4+2] cycloaddition where the electron-rich distal double bond of the allene acts as the dienophile.

Materials
  • Precursor:

    
    -Chlorohydrazone (1.0 equiv)
    
  • Dienophile: Benzyloxyallene (2.0 equiv)

  • Base: Dipotassium phosphate (

    
    ) (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure
  • Reagent Mixing: In a reaction vial, combine

    
    -chlorohydrazone (0.3 mmol) and benzyloxyallene (0.6 mmol).
    
  • Base Addition: Add anhydrous

    
     (0.6 mmol). The use of a mild, inorganic base is critical here to prevent isomerization of the allene before reaction.
    
  • Reaction: Add DCM (3.0 mL) and stir at room temperature.

    • Duration: This reaction is slower than Protocol A. Allow to stir for 24–72 hours.

    • Acceleration: If reaction is incomplete after 24h, mild heating to 40 °C is permissible.

  • Workup: Dilute with water (10 mL) and extract with DCM (3 x 10 mL). Dry organic layers over

    
    .
    
  • Purification: Silica gel chromatography. Note: The excess allene usually elutes first (non-polar), making separation easy.

Troubleshooting & Critical Parameters

Dimerization Control

The generated azoalkene is prone to self-dimerization (forming pyrazoles or bis-azo compounds) if the dienophile is not present in sufficient local concentration.

  • Solution: Always add the dienophile before adding the base. Never generate the azoalkene in the absence of the trap.

Regioselectivity in Allenes

When using substituted allenes (Protocol B), the cycloaddition generally occurs at the internal double bond if electron-withdrawing groups are present, but at the distal (terminal) bond for electron-rich alkoxyallenes.

  • Check: Verify regiochemistry using HMBC NMR. The product usually retains the alkoxy group as an enol ether moiety.

Oxidation to Pyridazines

Tetrahydropyridazines are susceptible to oxidation to full aromatic pyridazines upon prolonged exposure to air or oxidants (DDQ, MnO2).

  • Storage: Store products under inert atmosphere (Argon) at -20 °C if not using immediately.

  • Intentional Oxidation: If the aromatic pyridazine is the target, treat the crude tetrahydropyridazine with DBU/O2 or DDQ in Toluene.

References

  • Inverse Electron-Demand Aza-Diels–Alder Reaction of Cyclic Enamides: Shen, L. W., et al. "Inverse Electron-Demand Aza-Diels–Alder Reaction of Cyclic Enamides with 1,2-Diaza-1,3-dienes in Situ Generated from α-Halogeno Hydrazones."[5] The Journal of Organic Chemistry, 2021.[5] Link

  • Synthesis via Alkoxyallenes: Wu, Q., Shao, P. L., & He, Y. "Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes." RSC Advances, 2019. Link

  • Catalytic Asymmetric Approaches: Li, S. W., et al. "Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine."[7] ChemRxiv, 2025. Link

  • Pd-Catalyzed Carboamination: Guo, Y., Zhao, J., & Zhang, Q. "Synthesis of Tetrahydropyridazines via Pd‐Catalyzed Carboamination of Alkenyl Hydrazones."[8] Advanced Synthesis & Catalysis, 2020.[8] Link

  • General Review on Hydrazones: Yu, S., Yu, J., & Pan, C. "Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones."[9] Organic & Biomolecular Chemistry, 2024.[9] Link

Sources

using 1,4,5,6-tetrahydropyridazine as a precursor for pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 1,4,5,6-tetrahydropyridazine as a versatile precursor for the synthesis of substituted pyridazines. While pyridazines are "privileged scaffolds" in medicinal chemistry (particularly in kinase and GPCR inhibition), direct functionalization of the aromatic ring is often regiochemically challenging.

The "Tetrahydro-First" strategy allows researchers to exploit the reactivity of the saturated cyclic hydrazine for precise alkylation or acylation prior to the final oxidative lock-in of the aromatic system. This application note provides two validated protocols for the critical final step: the oxidative aromatization of the tetrahydro- intermediate to the fully aromatic pyridazine.

Strategic Rationale: The "Tetrahydro-First" Advantage

Direct synthesis of complex pyridazines often suffers from poor regioselectivity during ring closure. By using this compound, researchers gain three distinct advantages:

  • Nucleophilic Functionalization: The

    
     and 
    
    
    
    positions in the tetrahydro- form are nucleophilic and distinguishable (if one is substituted), allowing for controlled stepwise alkylation.
  • Stereochemical Control: Substituents at carbons C3–C6 can be introduced using chiral pool starting materials (e.g., chiral 1,4-diols or dicarbonyls) before ring closure.

  • Aromatization as a "Deprotection": The final oxidation serves as a thermodynamic sink, locking the installed substituents into a planar, aromatic geometry.

Mechanistic Pathway

The transformation involves the removal of four hydrogen atoms (4-electron oxidation). It typically proceeds through a dihydro- intermediate, which is rapidly oxidized to the aromatic species due to the gain in resonance energy.

OxidationPathway Tetrahydro This compound (Saturated Precursor) Dihydro Dihydropyridazine (Transient Intermediate) Tetrahydro->Dihydro Oxidation Step 1 (-2e-, -2H+) Pyridazine Pyridazine (Aromatic Product) Dihydro->Pyridazine Oxidation Step 2 (-2e-, -2H+) Fast/Driven by Aromatization

Figure 1: Stepwise oxidative dehydrogenation pathway. The second step is thermodynamically favored.

Validated Experimental Protocols

We present two complementary methods. Method A is preferred for small-scale, rapid screening or acid-sensitive substrates. Method B is the industrial standard for scale-up, utilizing catalytic dehydrogenation.

Method A: Chemical Oxidation using DDQ (Stoichiometric)

Best for: Late-stage functionalization, acid-sensitive groups, small scale (<1g).

Reagent Profile:

  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Stoichiometry: Requires

    
     equivalents (2-electron oxidant; 2 steps needed).
    
  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of the substituted this compound in 10 mL of anhydrous 1,4-Dioxane (0.1 M concentration).

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add 2.2 mmol (1.1 eq per double bond formed) of DDQ portion-wise over 10 minutes.

    • Note: The reaction is exothermic. A color change to deep red/brown (formation of the charge-transfer complex) is normal.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by TLC or LCMS. The intermediate dihydropyridazine may be visible early on but should disappear.

  • Workup (Self-Validating Step):

    • Dilute the mixture with 30 mL of Ethyl Acetate.

    • Wash 3x with saturated

      
       solution. Crucial: This removes the reduced DDQ-hydroquinone byproduct (which is water-soluble as the phenoxide).
      
    • Wash 1x with Brine.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (typically Hexane/EtOAc).
    
Method B: Catalytic Dehydrogenation (Pd/C)

Best for: Scale-up (>5g), thermally stable compounds, "Green" chemistry requirements.

Reagent Profile:

  • Catalyst: 10% Palladium on Carbon (Pd/C).

  • Oxidant: Nitrobenzene (acting as hydrogen acceptor) or Air/

    
    .
    
  • Solvent: Xylene or Diphenyl ether (High boiling point required).

Step-by-Step Protocol:

  • Preparation: Suspend 10 mmol of this compound in 50 mL of Xylene.

  • Catalyst Loading: Add 10 wt% of Pd/C (e.g., if substrate is 1.0 g, add 100 mg catalyst).

  • Dehydrogenation:

    • Option 1 (Standard): Reflux vigorously (

      
      ) under an air atmosphere for 12–24 hours.
      
    • Option 2 (Accelerated): Add 1.0 equivalent of Nitrobenzene or Maleic Acid to serve as a hydrogen acceptor. Reflux for 4–6 hours.

  • Filtration (Critical): Filter the hot solution through a pad of Celite to remove the catalyst. Wash the pad with hot Ethyl Acetate.

    • Why Hot? Pyridazines can crystallize on the catalyst upon cooling, leading to yield loss.

  • Purification: Concentrate the filtrate. If Nitrobenzene was used, it must be removed via distillation or column chromatography.

Comparative Data Analysis

FeatureMethod A: DDQMethod B: Pd/CMethod C:

(Alternative)
Mechanism Hydride AbstractionCatalytic DehydrogenationSurface Oxidation
Reaction Temp 0°C to RT>100°C (Reflux)Reflux
Reaction Time 2–4 Hours12–24 Hours4–12 Hours
Scalability Low (Cost/Waste)HighMedium
Tolerance Acid-sensitive groupsThermally stable groupsGeneral purpose
Yield (Avg) 85–95%70–85%60–80%

Troubleshooting & Quality Control

Issue: Incomplete Aromatization (Stalled at Dihydro- stage)

  • Cause: Insufficient oxidant or steric hindrance preventing planarization.

  • Solution (Method A): Add 0.5 eq more DDQ and heat to 40°C.

  • Solution (Method B): Switch solvent to Diphenyl ether (

    
    ) to overcome the energy barrier.
    

Issue: N-Oxide Formation

  • Cause: Over-oxidation, particularly with Peracids (mCPBA) or aggressive

    
    .
    
  • Prevention: Avoid peracids. If using Method B, ensure the reaction is under inert gas if using a chemical hydrogen acceptor (like nitrobenzene) rather than air.

QC Checkpoint (NMR):

  • Tetrahydro: Multiplets at

    
     1.5–3.0 ppm (aliphatic region).
    
  • Pyridazine: Distinct aromatic protons shifted downfield to

    
     7.0–9.5 ppm. The disappearance of the NH signal (broad, 
    
    
    
    4–6 ppm) confirms full aromatization.

References

  • Pyridazine Scaffolds in Drug Design

    • Title: Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry.[1][2][3]

    • Source: European Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Oxidative Aromatization Reagents (DDQ)

    • Title: Ferrocene-Catalyzed Aromatization and Competitive Oxidative Ring Transformations of 1,2-Dihydro-1-Arylpyridazino[4,5-d]Pyridazines.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Synthesis of Tetrahydropyridazine Precursors

    • Title: Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition.[4]

    • Source: RSC Advances (via NCBI).
    • URL:[Link]

  • General Oxidation Methodology

    • Title: Synthesis of Pyridazines (Methodologies and Reagents).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Troubleshooting & Optimization

solvent selection for 1,4,5,6-tetrahydropyridazine purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for 1,4,5,6-Tetrahydropyridazine Purification Technical Support Center: Application Note #TP-694

Introduction: The Analyte Profile

Subject: this compound CAS: 694-06-4 Chemical Class: Cyclic Hydrazone / 1,2-Diazine derivative Molecular Weight: 84.12 g/mol [1][2]

Critical Distinction: Do not confuse this compound with 1,4,5,6-tetrahydropyrimidine (CAS 1606-49-1).[1][2] While they share a molecular formula (


) and similar names, their chemical behavior differs significantly.[1][2] The pyridazine derivative contains adjacent nitrogen atoms (N-N bond), imparting unique redox properties and sensitivity to oxidation compared to the pyrimidine (N-C-N) isomer.[2]

Technical Challenge: The purification of this compound is governed by two instability factors:

  • Hydrolytic Instability: As a cyclic hydrazone, the C=N bond is susceptible to hydrolysis under acidic conditions (e.g., active silica gel).[1][2]

  • Oxidative Aromatization: The driving force to form the fully aromatic pyridazine ring makes the tetrahydro- precursor sensitive to atmospheric oxygen and peroxides in solvents.[2]

Module 1: Solvent Selection Matrix

The following table synthesizes solvent compatibility based on polarity (


), proton donor/acceptor properties, and specific chemical interactions with the hydrazone moiety.
Process StepRecommended SolventTechnical RationaleContraindicated Solvents
Extraction Dichloromethane (DCM) High solubility for the neutral hydrazone; immiscible with basic aqueous phases used to remove hydrazine salts.[1][2]Ethyl Acetate (Risk of transamidation/hydrazinolysis with residual free hydrazine).[2]
Chromatography DCM / Methanol (95:5) Provides necessary polarity for elution.[2] Must be used with basic modifiers (see Protocol B). Acetone (Forms ketals/hydrazones with impurities); Acidic Chloroform (Promotes hydrolysis).[2]
Recrystallization Isopropanol (IPA) or Toluene Moderate polarity allows for thermal solubility gradients.[2] Toluene allows azeotropic water removal.[2]Water (Promotes hydrolysis equilibrium); Diethyl Ether (Low solubility, peroxide risk).[2]
Storage Anhydrous DMSO Cryoprotective; minimizes oxidative stress when stored at -20°C under Argon.[2]Protic solvents (Long-term storage leads to slow hydrolysis).[2]

Module 2: Purification Protocols

Protocol A: Workup & Isolation (The "pH Switch" Method)

Objective: Remove unreacted hydrazine and stabilize the hydrazone ring.[2]

Mechanism: this compound is a weak base.[1][2] Unreacted hydrazine is a stronger base.[2] By carefully adjusting pH, we can keep the product neutral (organic soluble) while trapping hydrazine as a salt (water soluble).[2]

  • Quench: Cool reaction mixture to 0°C.

  • Basify: Adjust aqueous layer pH to 10-11 using saturated

    
    .
    
    • Why? NaOH is too harsh and may degrade the ring.[2] Carbonate provides a buffered basic environment.[2]

  • Extraction: Extract 3x with DCM .

    • Note: Avoid ether due to volatility and peroxide potential which accelerates aromatization.[2]

  • Drying: Dry combined organics over Solid KOH or

    
     .
    
    • Expert Tip: Solid KOH pellets serve a dual purpose: drying agent and acid-scavenger to prevent autocatalytic hydrolysis.[2]

Protocol B: Flash Column Chromatography (Deactivated Phase)

Objective: Purify without degrading the sensitive C=N bond.[2]

The "Silica Killer" Issue: Standard silica gel is slightly acidic (pH 6.5-7.0).[2] This acidity catalyzes the hydrolysis of the hydrazone back to the open-chain aldehyde and hydrazine.

Corrective Action:

  • Slurry Preparation: Suspend Silica Gel 60 in the mobile phase (DCM).

  • Deactivation: Add 1-2% Triethylamine (Et3N) to the slurry.[2] Stir for 10 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of mobile phase containing 1% Et3N.[2]

  • Elution: Run the gradient (e.g., 0-5% MeOH in DCM) maintaining 0.5% Et3N in the solvent bottles.

Module 3: Visualizing the Instability Pathways

The following diagram illustrates the degradation pathways that necessitate the specific solvent choices described above.

DegradationPathways Target This compound (Target) Hydrolysis Hydrolysis Target->Hydrolysis + H+ Oxidation Oxidation Target->Oxidation - 4H Acid Acidic Conditions (e.g., Standard Silica) Acid->Hydrolysis Oxygen Atmospheric Oxygen / Peroxides Oxygen->Oxidation OpenChain Open Chain Amino-Aldehyde Hydrolysis->OpenChain Aromatic Pyridazine (Aromatic impurity) Oxidation->Aromatic

Figure 1: Degradation pathways of this compound showing susceptibility to acid-catalyzed hydrolysis and oxidative aromatization.

Module 4: Troubleshooting & FAQs

Q1: My product streaks heavily on TLC and the column yield is low. What is happening? A: This is a classic sign of on-column decomposition. The "streaking" is the product hydrolyzing into more polar components as it travels through the acidic silica.

  • Fix: Pre-treat your TLC plate by dipping it in a 5% Et3N/DCM solution and drying it before spotting.[2] For the column, use Protocol B (Deactivated Silica).[2] Alternatively, switch to Neutral Alumina (Brockmann Grade III), which is naturally basic and safer for hydrazones.[2]

Q2: I see a new spot appearing during rotary evaporation. Is it heat sensitive? A: Likely yes.[2] this compound can disproportionate or oxidize at elevated temperatures.[1]

  • Fix: Set the water bath to < 35°C . Do not distill to dryness if possible; leave a small amount of solvent or immediately re-dissolve in the storage solvent.[2] If the new spot is UV-active (bright purple/blue under 254nm), it is likely the aromatic pyridazine formed by air oxidation.[2]

Q3: Can I use Acetone to clean my glassware or as a co-solvent? A: Absolutely not. Hydrazines and hydrazones react with ketones to form new hydrazones (ketals).[2] Traces of acetone will react with your purified product to form a dimethyl-hydrazone derivative, contaminating your sample.[1][2] Use Methanol or DCM for cleaning.[2]

Q4: How do I remove the Triethylamine (Et3N) after the column? A: Et3N is volatile but can be sticky.[2]

  • Fix: Co-evaporate with Toluene or Heptane on the rotavap.[2] The azeotrope helps pull off the amine.[2] Alternatively, high-vacuum drying (0.1 mbar) for 4 hours usually suffices.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 558341, this compound. Retrieved from [Link]

  • Reissig, H. U., & Zimmer, R. (2014). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. Preparation of Cyclic Imines and Enamines. (General reference for instability of cyclic imines/hydrazones). Retrieved from [Link]

Sources

Technical Support Center: Tetrahydropyridazine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading for Tetrahydropyridazine Synthesis Audience: Senior Researchers & Medicinal Chemists Status: Active | Version: 2.4

Introduction: The Stability-Reactivity Paradox

Tetrahydropyridazines are kinetically labile intermediates. Unlike their fully aromatic pyridazine counterparts, they possess a specific saturation level that makes them prone to two competing failure modes during synthesis:

  • Oxidative Dehydrogenation: Spontaneous or metal-promoted aromatization to pyridazines.

  • Incomplete Conversion: Kinetic trapping due to insufficient catalyst turnover, particularly in sterically encumbered substrates.

This guide focuses on the two primary catalytic routes to this scaffold: Transition Metal-Catalyzed Carboamination (Direct Synthesis) and Lewis Acid-Promoted IEDDA (Cycloaddition).

Module 1: Transition Metal Catalysis (Pd/Cu)

Primary Route: Carboamination of Alkenyl Hydrazones

In Palladium-catalyzed cyclization, the catalyst loading is not a linear variable; it follows a Volcano Plot behavior. Too little catalyst leads to cycle arrest; too much promotes aggregation and oxidative side-reactions.

The Optimization Matrix
VariableStandard RangeOptimization LogicWarning Signs
Pd Source 2.0 – 5.0 mol%Start at 5 mol%. If yield >85%, titrate down by 1% increments. If <50%, check ligand, not load.Black Precipitate: Pd black formation (loading too high or ligand insufficient).
Ligand Ratio 1:1 to 1:2 (Pd:L)Bidentate ligands (e.g., dppf, Xantphos) require 1:1.1. Monodentate require 1:2.Poor Enantioselectivity: Often indicates background racemic reaction due to dissociated metal.
Concentration 0.1 M – 0.2 MHigh concentration favors intermolecular coupling (dimerization) over intramolecular cyclization.Oligomers: Increase dilution if multiple spots appear on TLC.
Mechanism & Catalyst Role (Graphviz)

The following diagram illustrates the critical "Decision Point" in the catalytic cycle where loading affects the outcome.

Pd_Cycle Start Alkenyl Hydrazone + Ar-Br OxAdd Oxidative Addition (Pd insert into Ar-Br) Start->OxAdd Pd(0) Catalyst Coord Olefin Coordination OxAdd->Coord Side_Agg CATALYST DEATH: Pd Black Aggregation OxAdd->Side_Agg High Catalyst Load (>10 mol%) MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns Rate Limiting Step RedElim C-N Bond Formation (Ring Closure) MigIns->RedElim Side_Ox SIDE REACTION: β-Hydride Elimination (Leads to Dihydropyridazine) MigIns->Side_Ox Low Ligand Load or High Temp Product Tetrahydropyridazine RedElim->Product Pd(0) Regenerated

Caption: Figure 1. Palladium catalytic cycle highlighting the bifurcation between productive ring closure and oxidative side pathways.

Module 2: Lewis Acid Catalysis (IEDDA)

Primary Route: Inverse Electron Demand Diels-Alder[1][2][3][4][5][6]

While IEDDA reactions of tetrazines are often spontaneous, Lewis Acids (Zn(OTf)₂, Sc(OTf)₃) are required for unactivated dienophiles or to induce chirality.

Loading Effects on Selectivity
  • The "Background" Problem: High catalyst loading in Lewis Acid systems often catalyzes the decomposition of the tetrazine starting material before it can react.

  • The "Goldilocks" Zone:

    • Zn(OTf)₂: 10-20 mol% is typical. Zinc is mild; higher loading is tolerated.

    • Sc(OTf)₃ / Cu(OTf)₂: 1-5 mol% is critical. These are "hot" catalysts. Exceeding 5 mol% often leads to rapid hydrolysis of the hydrazone/tetrazine intermediates.

Experimental Protocol: Catalyst Screening

Objective: Determine Minimum Effective Loading (MEL) to prevent over-oxidation.

  • Preparation: Prepare a stock solution of the catalyst (e.g., 0.05 M in dry DCM). Weighing <2 mg of catalyst leads to massive errors; always use stock solutions.

  • Screening Setup:

    • Vial A: 1 mol%

    • Vial B: 2.5 mol%

    • Vial C: 5 mol%

    • Control: 0 mol% (Essential to measure background rate).

  • Monitoring: Use ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene). Do not rely on TLC, as tetrahydropyridazines can oxidize on silica gel.

  • Endpoint: Stop when conversion >95%. If Vial A takes 24h and Vial C takes 1h, but Vial C has 10% more byproducts, Vial B (2.5 mol%) is your optimum.

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion regardless of time. Should I add more catalyst?

Diagnosis: Likely Product Inhibition or Catalyst Poisoning .

  • Technical Insight: The basic nitrogen atoms in the formed tetrahydropyridazine can coordinate to the metal center (Pd or Lewis Acid) more strongly than the starting material, effectively shutting down the catalyst.

  • Solution:

    • Do not just add more catalyst initially.

    • Try a step-wise addition (e.g., 2.5 mol% at T=0, 2.5 mol% at T=4h).

    • Switch to a more bulky ligand (e.g., t-BuXPhos) that prevents product coordination.

Q2: I am isolating the aromatic pyridazine instead of the tetrahydropyridazine.

Diagnosis: Over-oxidation .

  • Root Cause:

    • Air Leak: Tetrahydropyridazines oxidize in air.

    • High Catalyst Load: Metals like Cu and Pd can act as oxidants (dehydrogenation catalysts) if left in the mixture too long.

  • Solution:

    • Degas all solvents vigorously (freeze-pump-thaw x3).

    • Quench immediately: Do not let the reaction stir "overnight" for convenience.

    • Add a scavenger (e.g., mild reducing agent) during workup if the product is particularly sensitive.

Q3: The reaction turns black immediately upon heating.

Diagnosis: Catalyst Decomposition (Pd Black).

  • Root Cause: The ligand-to-metal ratio is insufficient, or the catalyst loading is so high that metal-metal aggregation is faster than the reaction with the substrate.

  • Solution: Increase the Ligand:Metal ratio to 2:1 or 3:1. Lower the total metal loading.

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

Opt_Tree Start Start Optimization (Standard: 5 mol%) Check_Yield Check Yield & Purity Start->Check_Yield High_Yield Yield > 85% Purity High Check_Yield->High_Yield Low_Yield Yield < 50% Check_Yield->Low_Yield Side_Prod High Byproducts (Aromatization) Check_Yield->Side_Prod Reduce_Load Reduce Load to 2 mol% (Cost/Efficiency) High_Yield->Reduce_Load Check_SM Is SM remaining? Low_Yield->Check_SM Lower_Temp Lower Temp Reduce Load Side_Prod->Lower_Temp Yes_SM Reaction Stalled Check_SM->Yes_SM Catalyst Death No_SM Decomposition Check_SM->No_SM Non-Catalytic Issue Add_Step Stepwise Addition (2.5% + 2.5%) Yes_SM->Add_Step

Caption: Figure 2. Logic flow for troubleshooting catalyst loading based on yield and purity outcomes.

References

  • Guo, Y., Zhao, J., & Zhang, Q. (2020).[7] Synthesis of Tetrahydropyridazines via Pd‐Catalyzed Carboamination of Alkenyl Hydrazones. Advanced Synthesis & Catalysis, 362(7), 1504-1510. Link

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic azadienes: Scope and applications. Chemical Reviews, 86(5), 781-793. Link

  • Müller, K., et al. (2021). Mn- and Co-Catalyzed Aminocyclizations of Unsaturated Hydrazones.[8] JACS Au, 1(7), 998–1006. Link

  • BenchChem Technical Support. (2025). Troubleshooting Tetrazine and Dihydropyridazine Synthesis. BenchChem Guides. Link

Sources

Technical Support Center: Overcoming Steric Hindrance in Substituted Tetrahydropyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, actionable solutions for overcoming the common yet significant challenge of steric hindrance in the synthesis of substituted tetrahydropyridazines. Drawing from established principles and recent advancements in organic synthesis, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experimental work.

The synthesis of tetrahydropyridazines, often accomplished via [4+2] cycloaddition reactions like the aza-Diels-Alder reaction, is a cornerstone for creating novel scaffolds in medicinal chemistry. However, the introduction of bulky substituents—critical for modulating pharmacological properties—can dramatically decrease reaction rates and yields. This guide will explore the causal factors behind these steric challenges and provide field-proven strategies to mitigate them.

Troubleshooting Guide: Low Yield & Reactivity

One of the most frequent issues encountered when synthesizing highly substituted tetrahydropyridazines is low conversion of starting materials, leading to poor yields. This is often a direct consequence of steric clashes in the transition state of the cycloaddition reaction.

Problem 1: Low or No Product Formation with Bulky Reactants

Primary Cause: High activation energy barrier due to steric repulsion between bulky substituents on the diene and/or dienophile, hindering the formation of the required transition state geometry.[1]

Solutions & Troubleshooting Steps:
StrategyMechanism of ActionKey Considerations & Trade-offs
Increase Reaction Temperature Provides the necessary thermal energy to overcome the activation barrier imposed by steric hindrance.[2]Caution: May lead to decomposition of starting materials or products, or promote undesired side reactions. Monitor reaction progress closely (e.g., by TLC or LC-MS).
Employ High-Pressure Conditions High pressure can significantly accelerate Diels-Alder reactions by favoring the more compact transition state, effectively overcoming steric barriers.[3][4]Equipment: Requires specialized high-pressure reactors. Side Effects: Can sometimes alter selectivity or promote retro-Diels-Alder reactions in certain systems.[3]
Lewis Acid Catalysis Coordinates to the dienophile (or diene), lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.[5][6] This can help overcome kinetic barriers.Catalyst Choice: The size of the Lewis acid and its ligands is crucial. Bulky Lewis acids may introduce their own steric problems. Screen a range of catalysts (e.g., ZnCl₂, Cu(OTf)₂, Sc(OTf)₃).
Solvent Optimization The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO can sometimes enhance reactivity.[2] However, solvent effects can be complex and substrate-dependent.[3]Solvent Screening: Test a range of solvents with varying polarities. Be aware that solvents can also impact diastereoselectivity.
Alternative Synthetic Routes When the [4+2] cycloaddition is intractable, consider alternative pathways such as multicomponent reactions or cascade reactions that may have different steric demands.[7][8]Feasibility: Requires re-evaluation of the synthetic strategy and may involve more steps.
Problem 2: Poor Diastereoselectivity in the Product

Primary Cause: Steric hindrance can influence the facial selectivity of the cycloaddition, leading to a mixture of diastereomers. While the endo product is often kinetically favored due to secondary orbital interactions, bulky groups can favor the thermodynamically more stable exo product.[6]

Solutions & Troubleshooting Steps:
  • Chiral Catalysis: The use of chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, selectively stabilizing one transition state over the other and leading to high diastereoselectivity and enantioselectivity.[5][9][10][11][12]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by amplifying the small energy differences between the diastereomeric transition states.

  • Bulky Protecting Groups: Strategically placing a bulky protecting group can block one face of the diene or dienophile, directing the cycloaddition to the less hindered face.

Frequently Asked Questions (FAQs)

Q1: My aza-Diels-Alder reaction with a sterically hindered imine is not working. What is the first thing I should try?

A1: The first and often most straightforward parameter to adjust is the reaction temperature.[2] Carefully increasing the temperature in increments (e.g., from 80 °C to 110 °C) can provide the necessary energy to overcome the steric barrier without significant decomposition. If this fails, exploring Lewis acid catalysis would be the next logical step.[5]

Q2: How does high pressure facilitate sterically hindered cycloadditions?

A2: Diels-Alder reactions typically proceed through a transition state that is smaller in volume than the ground state of the reactants. According to the principles of chemical kinetics, applying external pressure favors the reaction pathway with a negative activation volume (i.e., a smaller volume transition state).[13][14] This can dramatically increase the reaction rate, sometimes by several orders of magnitude, making it a powerful tool for overcoming steric hindrance.[3]

Q3: Can I use an organocatalyst for my sterically demanding reaction?

A3: Yes, organocatalysis can be highly effective. For example, chiral primary or secondary amines can catalyze Diels-Alder reactions by forming an iminium ion with an α,β-unsaturated aldehyde, which lowers the LUMO of the dienophile.[11] The steric environment of the catalyst can be finely tuned to accommodate bulky substrates and enforce high stereoselectivity.[11]

Q4: Are there alternatives to the traditional aza-Diels-Alder reaction for synthesizing highly substituted tetrahydropyridazines?

A4: Absolutely. When steric hindrance proves insurmountable for a standard [4+2] cycloaddition, consider alternative strategies. One powerful approach is the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, where an electron-rich olefin reacts with an electron-poor aza-diene (like an azoalkene).[9][15][16][17] This can sometimes offer a more favorable kinetic profile. Additionally, multicomponent reactions[8] and cascade reactions involving C-H activation have been developed to access highly substituted tetrahydropyridine and piperidine derivatives, bypassing the traditional cycloaddition pathway.[7]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol provides a starting point for optimizing a sterically hindered aza-Diels-Alder reaction.

  • Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the chosen Lewis acid catalyst (e.g., Cu(OTf)₂, 10 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., dichloromethane or toluene, 0.1 M concentration relative to the limiting reagent).

  • Reactant Addition: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C). Add the dienophile, followed by the dropwise addition of the aza-diene (or its precursor).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃ or NH₄Cl). Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Workflow for Sterically Hindered Cycloadditions

The following diagram illustrates a logical workflow for addressing challenges in substituted tetrahydropyridazine synthesis.

Troubleshooting_Workflow Start Start: Low Yield in Tetrahydropyridazine Synthesis CheckPurity Verify Purity & Stability of Starting Materials Start->CheckPurity Temp Increase Reaction Temperature CheckPurity->Temp Catalysis Introduce Catalyst Temp->Catalysis If no improvement Success Success: Isolate Product Temp->Success If successful LewisAcid Screen Lewis Acids (e.g., Cu(OTf)₂, Sc(OTf)₃) Catalysis->LewisAcid Lewis Acid Path OrganoCat Screen Organocatalysts (e.g., Chiral Amines) Catalysis->OrganoCat Organocatalyst Path Pressure Employ High-Pressure Conditions (>10 kbar) LewisAcid->Pressure If catalysis is ineffective LewisAcid->Success If successful OrganoCat->Pressure If catalysis is ineffective OrganoCat->Success If successful Solvent Optimize Solvent System (Polar Aprotic vs. Nonpolar) Pressure->Solvent If pressure is not viable or ineffective Pressure->Success If successful AltRoute Consider Alternative Route (e.g., IEDDA, MCR) Solvent->AltRoute If optimization fails Solvent->Success If successful AltRoute->Success

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

Mechanism: Lewis Acid vs. Organocatalysis

The diagrams below illustrate the fundamental differences in activation mechanisms between Lewis acid and organocatalytic approaches for an aza-Diels-Alder reaction.

Catalytic_Mechanisms Catalytic Activation Strategies cluster_LA A) Lewis Acid Catalysis cluster_Organo B) Iminium Ion Organocatalysis LA_Dienophile Dienophile (Imine) LA_Complex Activated Complex [Imine-LA] (LUMO Lowered) LA_Dienophile->LA_Complex LA_Catalyst Lewis Acid (LA) LA_Catalyst->LA_Complex LA_Product Tetrahydropyridazine LA_Complex->LA_Product LA_Diene Diene LA_Diene->LA_Product O_Aldehyde Dienophile (α,β-Unsaturated Aldehyde) O_Iminium Activated Iminium Ion (LUMO Lowered) O_Aldehyde->O_Iminium O_Catalyst Chiral Amine Catalyst O_Catalyst->O_Iminium O_Hydrolysis Hydrolysis O_Iminium->O_Hydrolysis O_Diene Diene O_Diene->O_Hydrolysis O_Product Tetrahydropyridine O_Hydrolysis->O_Product

Caption: Comparison of Lewis acid and organocatalytic activation modes.

This guide provides a foundational framework for addressing steric challenges in tetrahydropyridazine synthesis. Successful outcomes will always depend on careful, systematic optimization of the reaction conditions for each unique set of substrates.

References

  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cycliz
  • Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction. Organic Chemistry Frontiers (RSC Publishing).
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphon
  • High-Pressure Influence on the Rate of Diels–Alder Cycloaddition Reactions of Maleic Anhydride with Some Dienes. Wiley Online Library.
  • Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse‐Electron‐Demand Aza-Diels-Alder Reaction of Olefins with Azoalkenes in Situ Generated
  • The catalytic asymmetric synthesis of tetrahydropyridazines via inverse electron-demand aza-Diels–Alder reaction of enol ethers with azoalkenes.
  • TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. PubMed.
  • Catalytic enantioselective intramolecular aza-diels-alder reactions. PubMed.
  • Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
  • High-pressure effects on the Diels-Alder reaction in room temperature ionic liquids.
  • New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Macmillan Group.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Catalytic enantioselective aza-Diels-alder reactions of imines--an approach to optically active nonproteinogenic alpha-amino acids. PubMed.
  • Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers.
  • High pressure influence on the Diels–Alder reaction volume in the solid phase at pressure up to 7000 bar and in solution.
  • Tetrahydropyridines: a recent update for their multicomponent synthesis. PMC - NIH.
  • 14.13: Specific Rules Governing the Diels–Alder Reaction. Chemistry LibreTexts.
  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplific
  • Mechanistic Insight into the [4 + 2] Diels–Alder Cycloaddition over First Row d-Block Cation-Exchanged Faujasites.
  • Synthesis of fully fused tetrapyrazinoporphyrazine polymers bearing three-dimensional structures controlled by steric repulsion.
  • Diels-Alder Reaction. Organic Chemistry Portal.
  • Modeling mechanochemistry: pressure dependence of Diels–Alder cycloaddition reaction kinetics. RSC Publishing.
  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. PMC.
  • Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. PMC.
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC.
  • Synthetic Routes to 1,4,5,6-Tetrahydropyrimidines: An Overview and Recent Advances.
  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silyl
  • Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones.
  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks.
  • avoiding the formation of unwanted byproducts in tetrazine synthesis. Benchchem.
  • Optimization of Direct Arom

Sources

Validation & Comparative

comparing bioactivity of tetrahydropyridazine vs pyridazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aromaticity Divide

In medicinal chemistry, the choice between an aromatic scaffold and its saturated (or partially saturated) counterpart is rarely just about solubility—it is a decision that fundamentally alters the pharmacophore's vector, metabolic fate, and binding kinetics.

This guide compares the Pyridazine (Pvz) scaffold—a planar, electron-deficient 1,2-diazine—against its reduced analog, Tetrahydropyridazine (THPz) . While Pyridazines are established "privileged structures" in kinase and acetylcholinesterase (AChE) inhibition due to their capacity for


-

stacking, Tetrahydropyridazines are emerging as critical scaffolds for peripherally restricted targets (e.g., CB1 antagonists) and specific cytotoxic agents where non-planar geometry prevents off-target aromatic interactions.

Physicochemical & Structural Comparison

The transition from Pyridazine to Tetrahydropyridazine is not merely a reduction; it is a shift from a rigid, planar aromatic system to a flexible, puckered conformation.

FeaturePyridazine (Pvz)Tetrahydropyridazine (THPz)
Hybridization

(Planar, Aromatic)
Mixed

/

(Puckered, Twisted)
Electronic Nature Electron-deficient (

-acceptor)
Electron-rich (Hydrazine character)
Binding Mode

-

Stacking, H-bond Acceptor (N1, N2)
H-bond Donor/Acceptor, Hydrophobic fit
Solubility Moderate (LogP dependent on substituents)Generally Higher (Increased polarity/flexibility)
Metabolic Liability Oxidative ring opening, N-oxidationDehydrogenation to Pyridazine, N-dealkylation
Key Application CNS penetrants, Kinase InhibitorsPeripherally restricted agents, Antibiofilm
Structural Implications[1][2][3]
  • Pyridazine: The adjacent nitrogen atoms create a high dipole moment and a specific electrostatic potential surface that favors binding to polar pockets or metal centers (e.g., Heme iron, Zinc).

  • Tetrahydropyridazine: The ring adopts a "half-chair" or "twisted boat" conformation. This 3D-dimensionality is critical for disrupting planar stacking interactions, which can improve selectivity by avoiding "sticky" promiscuous binding often seen with flat aromatic drugs.

Bioactivity Case Studies

Case Study A: Neuroprotection & AChE Inhibition (The Pyridazine Advantage)

Target: Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE).[1] Mechanism: Dual binding site inhibition (Catalytic Anionic Site + Peripheral Anionic Site).

Aromatic pyridazines excel here because the AChE active site contains a "gorge" lined with aromatic residues (Trp286, Tyr341). The planar Pyridazine ring engages in


-

stacking
with these residues, stabilizing the inhibitor-enzyme complex.
  • Data Insight: Pyridazine derivatives often show IC

    
     values in the nanomolar (nM)  range for AChE.
    
  • Contrast: Reducing the ring to THPz disrupts this stacking, typically resulting in a 10-100x loss of potency for this specific target, unless the THPz is decorated with pendant aromatic groups to compensate.

Case Study B: Metabolic Syndrome & CB1 Antagonism (The Tetrahydropyridazine Advantage)

Target: Cannabinoid Receptor 1 (CB1).[2] Therapeutic Goal: Treat obesity/diabetes without causing psychiatric side effects (depression/anxiety) associated with central CB1 blockade (e.g., Rimonabant).

The THPz Solution: Researchers have utilized the Tetrahydropyridazine core to create peripherally restricted antagonists.[2]

  • Mechanism: The increased polarity and specific 3D-geometry of the THPz scaffold, often combined with amidine functionalities, prevent the molecule from crossing the Blood-Brain Barrier (BBB).

  • Experimental Data: Compounds like PB19AE2 (a THPz derivative) demonstrated efficacy in reducing weight in diet-induced obese mice with negligible brain penetrance (Brain/Plasma ratio < 0.1), whereas planar pyridazine analogs often cross the BBB more readily.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydropyridazines via Aza-Diels-Alder

This protocol generates the 1,4,5,6-tetrahydropyridazine core, a common scaffold for bioactivity screening.

Reagents:

  • 
    -Halogenohydrazone (Precursor)
    
  • Olefin (Dienophile)

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) - Catalyst/Oxidant[3][4]

  • Solvent: Dichloromethane (DCM) or Toluene.

Workflow:

  • Activation: Dissolve

    
    -halogenohydrazone (1.0 equiv) in DCM. Add TEMPO (0.1 equiv) and base (
    
    
    
    , 2.0 equiv).
  • In Situ Generation: Stir at RT for 30 min. The oxidant converts the hydrazone into a reactive azoalkene intermediate (1,2-diaza-1,3-diene).[4]

  • Cycloaddition: Add the Olefin (1.2 equiv) directly to the reaction mixture.

  • Reaction: Reflux (if Toluene) or stir at RT (if activated olefin) for 4-12 hours. Monitor via TLC (disappearance of red azoalkene color).

  • Purification: Wash with water, dry over

    
    , and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    
  • Validation: Confirm structure via

    
    -NMR (look for disappearance of alkene protons and appearance of multiplet ring protons at 2.0-4.0 ppm).
    
Protocol 2: Ellman Assay for AChE Inhibition (Pyridazine Screening)

Objective: Determine IC


 of Pyridazine analogs.
  • Preparation: Prepare 0.1 M Phosphate Buffer (pH 8.0). Dissolve test compounds in DMSO (final assay concentration <1% DMSO).

  • Enzyme Mix: Add 160

    
    L buffer and 20 
    
    
    
    L of AChE solution (0.05 U/mL, from Electrophorus electricus) to a 96-well plate.
  • Inhibitor Addition: Add 10

    
    L of test compound (various concentrations). Incubate at 25°C for 10 min.
    
  • Substrate Addition: Add 10

    
    L of DTNB (Ellman’s reagent, 10 mM) and 10 
    
    
    
    L of Acetylthiocholine Iodide (ATChI, 15 mM).
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC

    
    .
    

Visualizations

Figure 1: Scaffold Selection Decision Tree

Caption: Decision logic for selecting Pyridazine vs. Tetrahydropyridazine based on target location and binding requirements.

ScaffoldSelection Start Target Definition Loc Target Location? Start->Loc CNS Central Nervous System (e.g., Brain AChE) Loc->CNS High Permeability Needed Periph Peripheral Tissue (e.g., Adipose CB1) Loc->Periph Low Permeability Desired Binding Binding Pocket Nature? CNS->Binding Periph->Binding Flat Aromatic/Planar (Requires Pi-Stacking) Binding->Flat Aromatic Residues Pocket 3D/Hydrophobic (Requires Shape Fit) Binding->Pocket Aliphatic Residues Pvz SELECT: PYRIDAZINE (Planar, Aromatic, Stable) Flat->Pvz THPz SELECT: TETRAHYDROPYRIDAZINE (Puckered, Polar, Flexible) Pocket->THPz

Figure 2: Mechanism of Action - Peripherally Restricted CB1 Antagonism

Caption: Tetrahydropyridazine analogs (PB19AE2) block peripheral CB1 receptors without crossing the BBB, avoiding CNS side effects.

CB1_Pathway Compound Tetrahydropyridazine (PB19AE2) BBB Blood-Brain Barrier Compound->BBB Blocked (Low Permeability) CB1_Periph Peripheral CB1 Receptor Compound->CB1_Periph Binds (Antagonist) CB1_Central Central CB1 Receptor BBB->CB1_Central No Access Adipocyte Adipocyte (Fat Cell) Effect_Periph Increased Lipolysis Reduced Weight Gain Adipocyte->Effect_Periph CB1_Periph->Adipocyte Modulates Neuron CNS Neuron SideEffect Anxiety / Depression Neuron->SideEffect Prevented CB1_Central->Neuron

Data Summary: Head-to-Head Profile

PropertyPyridazine Analog (Generic)Tetrahydropyridazine Analog (Generic)
LogP (Lipophilicity) 1.5 - 2.5 (High)0.5 - 1.5 (Moderate/Low)
TPSA (Polar Surface Area) ~25 Ų (Low)~40-50 Ų (Higher due to

NH)
BBB Permeability HighLow (Tunable)
CYP450 Inhibition Low (Generally safe)Moderate (Potential for N-dealkylation)
Primary Indication Oncology, Alzheimer'sMetabolic Disorders, Antimicrobial

References

  • Evaluation of tetrahydropyridazine-based peripherally restricted dual inhibitors of CB1R and iNOS. PubMed. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

  • Synthesis and In Vitro Biological Evaluation of Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. Chemical Biology & Drug Design. [Link]

  • TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines. Organic Letters. [Link]

  • Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety. Molecules. [Link]

Sources

Validating Purity of 1,4,5,6-Tetrahydropyridazine: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Impurity Challenge

In the high-stakes environment of drug development, 1,4,5,6-tetrahydropyridazine (CAS 694-06-4) and its derivatives serve as critical pharmacophores and synthetic intermediates.[1][2][3] However, their validation presents a unique analytical paradox. While High-Performance Liquid Chromatography (HPLC) often indicates high purity (>98%), downstream reactions frequently fail or yield incorrect stoichiometry.

The culprit is often "silent" impurities—water, trapped inorganic salts, or oligomeric hydrazines—that lack UV chromophores or distinct NMR signals.[1][2]

This guide objectively compares Elemental Analysis (CHNS) against modern alternatives (qNMR, HPLC-UV, HRMS) to demonstrate why EA remains the "Gold Standard" for validating the absolute bulk purity of tetrahydropyridazine scaffolds.

The Compound: this compound[2][3][4]

To validate purity effectively, one must understand the molecule's inherent instability.[1] Unlike the fully aromatic pyridazine, the 1,4,5,6-tetrahydro derivative is a cyclic hydrazone (or azo-enamine), making it susceptible to two specific degradation pathways that baffle standard analytics.

Structural Vulnerabilities[3]
  • Oxidation: Spontaneous dehydrogenation to 1,4-dihydropyridazine or fully aromatic pyridazine upon air exposure.[1][2][3]

  • Hydrolysis: Reversible ring-opening to hydrazine and 4-hydroxybutanal derivatives (hygroscopic behavior).[2][3]

Graphviz Diagram: Synthesis & Degradation Pathways

The following diagram illustrates the lifecycle of the compound and where "invisible" impurities enter the system.

G Start Precursors (Hydrazine + 1,4-Dihalobutane) Reaction Cyclization (High Salt Environment) Start->Reaction Product This compound (Target) Reaction->Product Salt Trapped Inorganic Salts (Silent in HPLC) Reaction->Salt Co-precipitation Oxidation Oxidation Product (Pyridazine) Product->Oxidation Air Exposure Water Hygroscopic Water (Silent in UV) Product->Water Storage

Figure 1: Critical impurity pathways.[2][3] Note that 'Trapped Salts' and 'Water' are often invisible to UV-based detection methods.[1][2][3]

Comparative Analysis: EA vs. The Alternatives

This section evaluates the performance of Elemental Analysis against the three most common alternatives.

EA vs. Quantitative NMR (qNMR)

The Verdict: qNMR is superior for molecular specificity, but EA is superior for bulk material validation.

FeatureElemental Analysis (CHNS)Quantitative NMR (qNMR)
Principle Combustion of bulk sample to measure %C, %H, %N.Proton counting relative to an internal standard.[2][3]
Water Detection Indirect (via %C/%N depression).Direct (distinct

peak), but exchangeable protons interfere.
Inorganic Salts Excellent. Detected via Ash residue or % mismatch.[2]Poor. Invisible unless nuclei (

,

) are targeted.
Sample Size 2–5 mg (Destructive).5–20 mg (Non-destructive).
Blind Spot Cannot distinguish isomers.Cannot detect inorganic occlusions (e.g., NaCl,

).

Expert Insight: For tetrahydropyridazines, the N-H protons are broad and exchangeable.[1][2] This introduces integration errors in qNMR. EA avoids this by combusting the entire sample, providing a definitive mass balance.[1]

EA vs. HPLC-UV/MS

The Verdict: HPLC is necessary for organic impurities but dangerous for salt/solvate determination.[2]

  • The Trap: A sample of this compound hydrochloride might show a single sharp peak in HPLC (99.5% area).[1][2]

  • The Reality: If the sample contains 15% trapped inorganic salt (from the cyclization step), HPLC "injects past" the salt.[2] The drug developer thinks they have 100 mg of active compound, but they only have 85 mg.[1]

  • EA Solution: EA would show a massive depression in %C and %N, immediately flagging the low potency.

Experimental Protocol: Validating Purity via EA

Due to the hygroscopic and oxidizable nature of this compound, standard "weigh-and-burn" protocols yield erratic results.[2][3] Use this modified workflow.

Step 1: Sample Preparation (The "Inert" Weighing)[3]
  • Dry the Sample: Dry the compound in a vacuum desiccator (

    
    ) for 4 hours at ambient temperature. Do not heat above 40°C to prevent aromatization.[2]
    
  • Inert Handling: If the derivative is an oil, weigh the capsule inside a glove box or under a localized

    
     stream.[2]
    
  • Capsule Choice: Use tin capsules for solids. For volatile oils, use hermetically sealed aluminum pans to prevent evaporation of the sample prior to combustion.[1]

Step 2: The Combustion Cycle[2]
  • Furnace Temperature: 950°C (ensure complete combustion of the hydrazine backbone).

  • Oxygen Boost: Set

    
     dosing to "High" (15-20 mL). Nitrogen-rich heterocycles can form refractory carbon nitrides if oxygen is insufficient.[2][3]
    
Step 3: Data Interpretation (The "Tolerance" Rule)

Calculate the theoretical values for


 (MW 84.12):
  • C: 57.11%[1][2][3]

  • H: 9.59%[1][2][3]

  • N: 33.30%[1][2][3]

Acceptance Criteria:

  • High Purity:

    
     absolute difference.[2]
    
  • Hydrate Indication: If %C and %N are low but the C:N ratio remains constant (1.71), the sample is wet.

  • Salt Contamination: If %C and %N are low and the C:N ratio is skewed, or if Ash residue is found, the sample contains inorganic salts.[1][2]

Decision Matrix: When to Use Which Method

Use this logic flow to determine the correct validation strategy for your batch.

Workflow Start Synthesized This compound Step1 Is the sample a solid or oil? Start->Step1 Solid Solid Step1->Solid Oil Oil / Viscous Step1->Oil Step2 Run HPLC-UV Solid->Step2 Oil->Step2 Check1 Purity > 98%? Step2->Check1 Fail Recrystallize / Distill Check1->Fail No Pass Run Elemental Analysis (EA) Check1->Pass Yes Result Compare %C, %H, %N Pass->Result Match Valid Purity (Release Batch) Result->Match < 0.4% Diff LowCN Values Low, Ratio Correct Result->LowCN Depression Mismatch Values Low, Ratio Wrong Result->Mismatch Skewed Action1 Dry Sample (Hydrate) LowCN->Action1 Action2 Check Ash/ICP (Inorganic Salt) Mismatch->Action2

Figure 2: Analytical Decision Tree. Note that EA is the final "gatekeeper" after HPLC screening.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 558341, this compound. Retrieved from [Link]

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wu, Q., Shao, P. L., & He, Y. (2019).[1] Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition. RSC Advances. Retrieved from [Link]

Sources

Safety Operating Guide

1,4,5,6-Tetrahydropyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,4,5,6-Tetrahydropyridazine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

Executive Safety Assessment

Chemical Identity: this compound (CAS: 694-06-4 / Derivatives) Class: Cyclic Hydrazine / Enamine Urgent Hazard Profile:

  • Reactivity: Strong Reducing Agent.[1] Incompatible with oxidizing agents (peroxides, nitric acid, permanganates).

  • Health: Corrosive (Skin/Eyes), Acute Toxicity (Oral/Dermal), Potential Carcinogen (Hydrazine derivative).

  • Physical: Flammable Liquid/Vapor (Flash point typically <60°C for lower molecular weight derivatives).

The Senior Scientist’s Directive: Do not treat bulk quantities of this compound using standard oxidative bleach protocols. While hypochlorite is often cited for hydrazine neutralization, incomplete oxidation of cyclic hydrazines can generate N-nitroso compounds (e.g., N-nitrosopyrrolidine), which are potent carcinogens.[2] The only self-validating, secure disposal method for bulk material is high-temperature incineration via a licensed waste handler.

Pre-Disposal: Segregation & Stabilization

Before disposal, the compound must be stabilized and segregated to prevent "commingled waste" incidents.

ParameterProtocolScientific Rationale
Container Type Amber Glass or HDPE with Teflon-lined cap.Prevents UV degradation and ensures seal integrity against corrosive vapors.
Headspace Leave 10-15% headspace; purge with Nitrogen/Argon if possible.Minimizes formation of auto-oxidation products (peroxides/azo compounds).
Segregation STRICT ISOLATION from Oxidizers and Acids.Contact with oxidizers causes hypergolic (immediate) ignition.[1] Contact with acids forms hydrazinium salts, altering physical properties.
Labeling "Hazardous Waste - Toxic, Flammable, Corrosive - Hydrazine Derivative"Clearly communicates the specific hazard class to emergency responders.

Operational Disposal Workflows

Workflow A: Bulk Material (Pure or Concentrated Solution)

Use this for expired reagents, synthesis products, or stock solutions >10 mL.

  • Transfer: Move material into a dedicated primary waste container (do not mix with general organic solvents yet).

  • Labeling: Mark with EPA Waste Code D001 (Ignitable) and D002 (Corrosive). If the specific derivative is listed, use U-listed codes (e.g., U133 for hydrazine), though generic cyclic hydrazines often default to characteristic codes.

  • Packing: Place the primary container into a secondary containment bin.

  • Disposal Path: Designate for Lab Pack service.

    • Instruction to Vendor: "High BTU Incineration required. Do not bulk with oxidizers."[1][3]

Workflow B: Trace Residues & Glassware Cleaning

Use this for flasks, funnels, and syringes contaminated with residual material.

WARNING: Do NOT use Chromic Acid or Piranha Solution. Explosion Risk.

  • Solvent Rinse: Triple rinse the contaminated glassware with a compatible solvent (Ethanol or Ethyl Acetate).

  • Collection: Collect all rinsates into the "Workflow A" waste container. Do not pour rinsate down the drain.

  • Final Wash: Only after triple rinsing, wash glassware with 5% Sodium Hypochlorite (Bleach) solution, followed by copious water.

    • Mechanism:[4][5][6][7] The trace hydrazine remaining after solvent rinsing is low enough that bleach oxidation is safe, provided the rinsate was collected first.

Decision Logic: Waste Stream Classification

The following diagram illustrates the decision matrix for handling this compound waste to ensure compliance and safety.

Waste_Disposal_Flow Start Start: Identify Waste State IsPure Is it Bulk/Pure Chemical? Start->IsPure IsSoln Is it in Solution? IsPure->IsSoln No LabPack ACTION: Segregated Lab Pack (Incineration Only) IsPure->LabPack Yes SolventType Identify Solvent Base IsSoln->SolventType Yes Glassware Is it Glassware/Residue? IsSoln->Glassware No (Empty Container) Halogen ACTION: Halogenated Waste Stream (Segregate from Oxidizers) SolventType->Halogen DCM/Chloroform NonHal ACTION: Non-Halogenated Waste Stream (High BTU Fuel Blending) SolventType->NonHal MeOH/EtOAc/THF Rinse ACTION: Triple Rinse with EtOH Collect Rinsate as Waste Glassware->Rinse Step 1 Rinse->LabPack Dispose Rinsate Bleach ACTION: Final Wash with 5% Bleach (Trace Only) Rinse->Bleach Step 2 (Cleaning)

Caption: Decision tree for segregating this compound waste streams to prevent incompatible mixing.

Emergency Contingencies (Spill Response)

Scenario: 50 mL spill of this compound in a fume hood.

  • Evacuate & Isolate: Alert nearby personnel. The vapor is a respiratory irritant.

  • PPE Upgrade: Wear double nitrile gloves (or Silver Shield® laminates if available), safety goggles, and a face shield.

  • Neutralization (Spill Only):

    • Do not use paper towels (fire risk due to heat of absorption).

    • Cover spill with Vermiculite or Sand to absorb liquid.

    • Optional: If trained, treat the absorbed material with dilute (5%) acetic acid to convert the volatile free base into the less volatile hydrazinium salt.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label "Spill Debris - Hydrazine Derivative."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[Link]

  • PubChem. (2024).[8] this compound Compound Summary. National Library of Medicine. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.